(3α,5β,6β,7α)-BAR501
Description
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Properties
IUPAC Name |
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-CRPAWOMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of (3α,5β,6β,7α)-BAR501
This compound is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide elucidates the core mechanism of action of BAR501, presenting key experimental findings, detailed protocols, and signaling pathway visualizations to support further research and drug development.
Core Mechanism: Selective GPBAR1 Agonism
The primary mechanism of action of BAR501 is its selective activation of GPBAR1, a cell surface receptor for secondary bile acids.[1][2][3][4] Crucially, BAR501 does not activate the farnesoid X receptor (FXR), another major bile acid receptor, making it a valuable tool for isolating and studying GPBAR1-specific signaling pathways.[1][4]
The following table summarizes the key quantitative parameters of BAR501's activity.
| Parameter | Value | Cell Line | Assay Description | Reference |
| EC50 | 1 µM | HEK293T | GPBAR1 transactivation with a CRE responsive element | [1][3] |
| FXR Activity | No transactivation | HepG2 | FXR transactivation with a FXRE | [1] |
Key Signaling Pathways
Activation of GPBAR1 by BAR501 initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6] Activated CREB translocates to the nucleus and modulates the transcription of target genes.
Furthermore, BAR501-induced GPBAR1 activation can also trigger signaling through the Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and cystathionine-γ-lyase (CSE).[4][7]
Caption: BAR501-activated GPBAR1 signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay quantifies the ability of BAR501 to activate GPBAR1 signaling.
Objective: To determine the EC50 of BAR501 for GPBAR1 activation.
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
Materials:
-
HEK293T cells
-
Expression vector for human GPBAR1
-
CRE-luciferase reporter vector
-
Control vector (e.g., pCMV)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
BAR501
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.
-
Transfection: Co-transfect cells with the GPBAR1 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control group should be transfected with the empty vector.
-
Treatment: After 24 hours of transfection, replace the medium with serum-free medium containing various concentrations of BAR501 (e.g., 0.01 µM to 100 µM).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized luciferase activity against the logarithm of BAR501 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. BAR501 - Biochemicals - CAT N°: 22460 [bertin-bioreagent.com]
- 5. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bile acid activated receptors GPBAR1 and FXR exert antagonistic effects on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BAR501: A Technical Guide to the Discovery and Development of a Selective GPBAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of BAR501, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. BAR501, a semi-synthetic derivative of ursodeoxycholic acid (UDCA), has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory and metabolic diseases. This document details the pharmacological properties of BAR501, the GPBAR1 signaling pathway, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using Graphviz diagrams.
Introduction: The Therapeutic Promise of GPBAR1
G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a promising therapeutic target for a variety of disorders, including metabolic diseases, inflammation, and cholestatic conditions.[1] As a cell surface receptor for bile acids, GPBAR1 activation triggers a cascade of intracellular signaling events that modulate energy homeostasis, immune responses, and cellular protection.[1] The development of selective GPBAR1 agonists, such as BAR501, represents a significant advancement in harnessing the therapeutic potential of this receptor while avoiding off-target effects associated with non-selective bile acid receptor modulators like the farnesoid X receptor (FXR).[2]
The Discovery of BAR501: A Semi-Synthetic Approach
BAR501, with the chemical name (3α,5β,6β,7β)-6-ethyl-cholane-3,7,24-triol, was identified through the pharmacological screening of a library of semi-synthetic bile acid derivatives.[3] This discovery was detailed in a 2014 publication in the Journal of Medicinal Chemistry by Festa et al., which explored modifications of the cholane scaffold to develop potent and selective ligands for both FXR and GPBAR1.[3] BAR501, referred to as compound 26 (EUDCOH) in this study, emerged as a highly selective agonist for GPBAR1 with no activity at the FXR.[2][3]
While a detailed, step-by-step synthesis protocol for BAR501 is not publicly available, its origin as a derivative of ursodeoxycholic acid (UDCA) suggests a synthetic strategy involving the modification of the bile acid backbone.
Pharmacological Profile of BAR501
BAR501 is characterized by its high potency and selectivity for GPBAR1. Its pharmacological properties have been evaluated in a variety of in vitro and in vivo systems.
In Vitro Potency and Selectivity
The following table summarizes the key in vitro pharmacological parameters of BAR501.
| Parameter | Value | Cell Line/System | Reference |
| GPBAR1 EC50 | 1 µM | HEK293 cells overexpressing human GPBAR1 and a CRE reporter | [4] |
| FXR Agonism | No activity | Not specified | [2] |
| GLP-1 mRNA Expression | 2.5-fold increase (at 10 µM) | GLUTAg cells | [4] |
| cAMP Production | Significant increase | GLUTAg cells | [4] |
Preclinical Efficacy
BAR501 has demonstrated significant therapeutic effects in various preclinical animal models, highlighting its potential for treating a range of diseases.
| Disease Model | Species | BAR501 Dose | Key Findings | Reference |
| Portal Hypertension | Rat (CCl4-induced) | 15 mg/kg/day | Reduced basal portal pressure; Blunted norepinephrine-induced vasoconstriction. | [4] |
| Colitis | Mouse (TNBS-induced) | Dose-dependent | Reduced inflammation and disease severity. | [2] |
| Nonalcoholic Steatohepatitis (NASH) | Mouse (High-fat diet-fructose) | 30 mg/kg/day | Reversed liver injury and promoted browning of white adipose tissue. | [2] |
| Acute Hepatitis | Mouse (Concanavalin A-induced) | 30 mg/kg/day | Protected against liver injury; Modulated pro- and anti-inflammatory markers. | [5] |
| Primary Sclerosing Cholangitis (PSC) | Mouse (Abcb4-/-) | 10 mg/kg/day | Reduced bile duct inflammation and liver fibrosis. | [1][6] |
Mechanism of Action: The GPBAR1 Signaling Pathway
Activation of GPBAR1 by BAR501 initiates a signaling cascade that mediates its diverse physiological effects. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Downstream of cAMP, Protein Kinase A (PKA) is activated, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[7] Activated CREB translocates to the nucleus and modulates the transcription of target genes involved in metabolic regulation and inflammation.[7] Furthermore, GPBAR1 activation has been shown to inhibit pro-inflammatory signaling pathways such as NF-κB and STAT3, and to activate endothelial nitric oxide synthase (eNOS), contributing to its anti-inflammatory and vasodilatory effects.[2]
Experimental Protocols
The characterization of BAR501 has relied on a variety of standardized and specialized experimental protocols.
GPBAR1 Transactivation Assay
This assay is fundamental to determining the potency of GPBAR1 agonists.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in appropriate media.[4]
-
Transfection: Cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.[4]
-
Treatment: Transfected cells are treated with a range of concentrations of BAR501 for a specified period.[4]
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of GPBAR1 activation.[4]
-
Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated.[4]
In Vivo Efficacy Studies (General Protocol)
The following diagram illustrates a general workflow for preclinical efficacy studies of BAR501 in mouse models of disease.
Methodology:
-
Disease Induction: A specific disease state (e.g., colitis, NASH) is induced in a cohort of mice.[2][5]
-
Randomization and Treatment: Animals are randomly assigned to receive either BAR501 (at a specified dose and frequency) or a vehicle control. Administration is typically via oral gavage.[2][5]
-
Monitoring: Disease progression is monitored through various parameters such as body weight, clinical scoring, and behavioral assessments.[2][5]
Future Directions and Conclusion
The preclinical data for BAR501 are compelling, demonstrating its potential as a therapeutic agent for a variety of inflammatory and metabolic diseases. Its selectivity for GPBAR1 over FXR is a key advantage, potentially minimizing off-target effects. To date, there is no publicly available information on the clinical development of BAR501. Future research will likely focus on comprehensive pharmacokinetic and toxicological studies to support a potential transition to clinical trials in humans. The continued exploration of selective GPBAR1 agonists like BAR501 holds significant promise for the development of novel therapies for a range of unmet medical needs.
References
- 1. aasld.confex.com [aasld.confex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Exploitation of cholane scaffold for the discovery of potent and selective farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GP-BAR1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Role of (3α,5β,6β,7α)-BAR501: A Selective GPBAR1 Agonist
(3α,5β,6β,7α)-BAR501 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] This compound has garnered significant interest within the scientific community for its diverse physiological effects and therapeutic potential in a range of metabolic and inflammatory diseases. Unlike natural bile acids, BAR501 is specifically designed to activate GPBAR1 without stimulating the farnesoid X receptor (FXR), another key bile acid receptor, thus offering a more targeted pharmacological intervention.[4]
Core Function and Mechanism of Action
The primary function of BAR501 is to bind to and activate GPBAR1, a cell surface receptor expressed in various tissues, including the liver, intestine, macrophages, and sinusoidal endothelial cells.[5][6] Upon activation, GPBAR1 initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][6]
This elevation in cAMP triggers the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4] These downstream effectors then modulate the activity of various transcription factors and signaling proteins, including the cAMP response element-binding protein (CREB), extracellular signal-regulated kinase 1/2 (ERK1/2), and protein kinase B (Akt).[4][7] Through these pathways, BAR501 influences a wide array of cellular processes, from energy metabolism and inflammation to vasodilation and cell survival.
Key Physiological and Therapeutic Effects
BAR501 has demonstrated a broad spectrum of activities in preclinical studies, highlighting its potential for treating complex multifactorial diseases.
Metabolic Regulation
In the context of metabolism, BAR501 has been shown to improve energy homeostasis. Its activation of GPBAR1 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1][4] Studies in animal models have shown that BAR501 can increase energy expenditure and induce the "browning" of white adipose tissue, a process that dissipates energy as heat.[8]
Anti-inflammatory Properties
A significant aspect of BAR501's function is its potent anti-inflammatory activity. By activating GPBAR1 on macrophages, it promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This has been observed to reduce inflammation in models of colitis and autoimmune hepatitis.[9] In liver diseases such as primary sclerosing cholangitis (PSC), BAR501 has been shown to reverse the pro-inflammatory phenotype of cholangiocytes.[5][10]
Vascular Effects and Portal Hypertension
In the liver, BAR501 exerts significant vascular effects. It has been shown to reduce portal pressure in models of cirrhosis and portal hypertension.[1] This vasodilatory effect is mediated by the activation of endothelial nitric oxide synthase (eNOS) and the increased production of hydrogen sulfide (H2S) via the enzyme cystathionine-γ-lyase (CSE) in liver sinusoidal endothelial cells.[6][7]
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| GPBAR1 Activation (EC50) | 1 μM | HEK293 cells | [1][2] |
| GLP-1 mRNA Expression | 2.5-fold increase | GLUTAg cells (10 μM BAR501) | [1][4] |
| Portal Pressure Reduction | Significant reduction | Rats (15 mg/kg) | [1] |
| AST Plasma Levels | Reduction | CCl4-treated mice (15 mg/kg) | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BAR-501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BAR501: A Selective TGR5 Agonist for Metabolic and Inflammatory Disorders
An In-depth Technical Guide
Introduction
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Emerging as a significant therapeutic target, TGR5 is implicated in a variety of physiological processes, including glucose homeostasis, energy expenditure, and inflammatory responses.[3][4][5] BAR501, a semi-synthetic derivative of ursodeoxycholic acid (UDCA), has demonstrated promising preclinical efficacy in models of metabolic and inflammatory diseases, such as non-alcoholic steatohepatitis (NASH), portal hypertension, and colitis.[6][7][8][9] This technical guide provides a comprehensive overview of BAR501, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental methodologies.
Core Mechanism of Action: TGR5 Signaling
BAR501 exerts its effects by selectively activating TGR5, a G protein-coupled receptor expressed in various cell types, including enteroendocrine L-cells, Kupffer cells, cholangiocytes, and macrophages.[10] Unlike the nuclear farnesoid X receptor (FXR), another major bile acid receptor, BAR501 does not exhibit agonistic activity towards FXR, highlighting its selectivity.[1][9]
Upon binding of BAR501, TGR5 couples to a stimulatory Gα protein, leading to the activation of adenylyl cyclase.[11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3][11] This signaling cascade ultimately modulates the expression of genes involved in metabolic regulation and inflammation.[12][13]
A key anti-inflammatory mechanism of TGR5 activation involves the antagonism of the NF-κB pathway.[12][14] TGR5 signaling can suppress the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines.[14][15] This action appears to be mediated in a β-arrestin2-dependent manner.[14][15]
Figure 1: TGR5 signaling pathway activated by BAR501.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of BAR501.
Table 1: In Vitro Potency and Selectivity of BAR501
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK293 (overexpressing TGR5 and CRE) | GPBAR1 Transactivation | 1 µM | [1][2][9] |
| FXR Activity | HepG2 (overexpressing FXRE) | FXR Transactivation | No activity | [9] |
| GLP-1 mRNA Expression | GLUTAg cells | qRT-PCR | 2.5-fold increase (at 10 µM) | [1][9] |
| cAMP Production | GLUTAg cells | cAMP Assay | Significant increase | [9] |
Table 2: In Vivo Efficacy of BAR501 in Animal Models
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Rats | Normal | 15 mg/kg for 6 days | Reduced basal portal pressure; blunted norepinephrine-induced vasoconstriction. | [1][9] |
| Rats | CCl4-induced cirrhosis | 15 mg/kg | Reduced portal pressure and plasma AST levels. | [1] |
| Mice | TNBS-induced colitis | Dose-dependent | Reduced colitis severity. | [7] |
| Mice | High-Fat Diet-Fructose (HFD-F) induced NASH | 30 mg/kg/day for 10 weeks | Reversed liver injury, promoted browning of white adipose tissue. | [6][16] |
| Mice (Abcb4-/-) | Primary Sclerosing Cholangitis (PSC) model | 12-24 weeks | Reduced bile duct inflammation and liver fibrosis. | [17] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize BAR501.
In Vitro Assays
1. TGR5 Transactivation Assay [9]
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology:
-
Cells are transiently co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase gene.
-
Transfected cells are then treated with varying concentrations of BAR501.
-
Luciferase activity is measured as a readout of TGR5 activation.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
2. FXR Transactivation Assay [9]
-
Cell Line: Human hepatoma (HepG2) cells.
-
Methodology:
-
Cells are co-transfected with an FXR expression vector and a reporter vector containing a farnesoid X receptor response element (FXRE) linked to a luciferase gene.
-
Cells are treated with BAR501.
-
Luciferase activity is measured to assess FXR activation. BAR501 has been shown to not induce a response in this assay.[9]
-
3. GLP-1 Expression and cAMP Production [9]
-
Cell Line: Murine enteroendocrine (GLUTAg) cells.
-
Methodology:
-
GLUTAg cells, which endogenously express TGR5, are treated with BAR501 (e.g., 10 µM).
-
For gene expression analysis, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure pro-glucagon (the precursor to GLP-1) mRNA levels.
-
For cAMP measurement, cells are lysed, and intracellular cAMP concentrations are determined using a commercially available cAMP assay kit.
-
In Vivo Models
1. Portal Hypertension Model in Rats [1][9]
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Rats are pretreated with BAR501 (e.g., 15 mg/kg/day) or vehicle via gavage for a specified period (e.g., 6 days).
-
Portal hypertension can be induced, for example, by chronic administration of carbon tetrachloride (CCl4).
-
Portal pressure is measured directly via cannulation of the portal vein.
-
The vasomotor response to vasoconstrictors like norepinephrine or methoxamine is assessed in isolated perfused livers.
-
-
Animal Model: Male C57BL/6J mice or Gpbar1-/- mice.
-
Methodology:
-
Mice are fed a high-fat diet supplemented with fructose in the drinking water (HFD-F) to induce NASH.
-
A cohort of mice receives daily administration of BAR501 (e.g., 30 mg/kg) by gavage.
-
After the treatment period (e.g., 10 weeks), serum biochemical markers (ALT, AST, cholesterol) are analyzed.
-
Livers are harvested for histological analysis (H&E staining) to assess steatosis, inflammation, and fibrosis.
-
Gene expression analysis is performed on liver and adipose tissue to examine metabolic and inflammatory markers.
-
Figure 2: Experimental workflow for the NASH mouse model.
Conclusion
BAR501 is a selective and potent TGR5 agonist with a well-defined mechanism of action. Preclinical data strongly support its therapeutic potential in a range of metabolic and inflammatory conditions, including NASH, portal hypertension, and colitis. Its ability to improve metabolic parameters and concurrently reduce inflammation makes it a compelling candidate for further clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of BAR501 and other TGR5-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 6. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The G-protein-coupled bile acid receptor, Gpbar1 (TGR5), negatively regulates hepatic inflammatory response through antagonizing nuclear factor κ light-chain enhancer of activated B cells (NF-κB) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(3α,5β,6β,7α)-BAR501: A Technical Guide to a Selective GPBAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (3α,5β,6β,7α)-BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document details its mechanism of action, summarizes key experimental data, and provides methodological insights for researchers in the field.
Chemical Structure and Physicochemical Properties
This compound is a semi-synthetic bile acid derivative designed for high selectivity towards GPBAR1, lacking activity at the farnesoid X receptor (FXR).[1][2] Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | [3] |
| Alternative Names | (3α,5β,6β,7β)-6-ethyl-cholane-3,7,24-triol | [4] |
| CAS Number | 1632118-69-4 | [4] |
| Molecular Formula | C₂₆H₄₆O₃ | [4][5] |
| Molecular Weight | 406.64 g/mol | [5][6] |
| Appearance | Crystalline solid | [2][4] |
| Purity | ≥95% | [2][4] |
| Solubility | DMSO: ≥ 50 mg/mL (122.96 mM)[5], Ethanol: 2 mg/mL[1], Water: Insoluble[6] | [1][5][6] |
| pKa (Predicted) | 14.82 ± 0.70 | [5] |
| Storage | -20°C (long term) | [3][5] |
Biological Activity and Mechanism of Action
BAR501 is a selective agonist of GPBAR1 with an EC₅₀ of 1 μM.[5][6] GPBAR1 is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][7] This initiates a downstream signaling cascade involving protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of target genes.[3]
The activation of GPBAR1 by BAR501 has been shown to exert a variety of physiological effects, including:
-
Vascular Effects: Reduces hepatic perfusion pressure and counteracts norepinephrine-induced vasoconstriction.[1][3] It protects against endothelial dysfunction by increasing the expression and activity of cystathionine-γ-lyase (CSE) and endothelial nitric oxide synthase (eNOS), while reducing the expression of endothelin-1 (ET-1).[1][2]
-
Anti-inflammatory Effects: Shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] It has been shown to reduce trinitrobenzenesulfonic acid-induced colitis in mice.[4]
-
Metabolic Effects: Increases the expression of pro-glucagon (the precursor to GLP-1) in enteroendocrine cells.[5]
The signaling pathway initiated by BAR501 binding to GPBAR1 is depicted below.
Caption: BAR501 activates GPBAR1, leading to cAMP production and downstream signaling.
Key Experimental Protocols
This section details the methodologies for several key experiments that have characterized the activity of BAR501.
In Vitro Assays
3.1.1. GPBAR1 Transactivation Assay
-
Objective: To determine the potency and selectivity of BAR501 in activating GPBAR1.
-
Cell Line: HEK293 cells.[5]
-
Methodology:
-
HEK293 cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.[5]
-
Transfected cells are then treated with varying concentrations of BAR501.
-
After a specified incubation period, cell lysates are collected, and luciferase activity is measured as a readout of CRE-mediated gene transcription.
-
The EC₅₀ value is calculated from the dose-response curve.[5]
-
-
Results: BAR501 effectively transactivates GPBAR1 with an EC₅₀ of 1 μM.[5][6]
3.1.2. Pro-glucagon mRNA Expression in GLUTAg Cells
-
Objective: To assess the effect of BAR501 on the expression of GLP-1 precursor.
-
Cell Line: GLUTAg, a murine enteroendocrine cell line.[5]
-
Methodology:
-
GLUTAg cells are treated with BAR501 (e.g., 10 μM).[5]
-
Following incubation, total RNA is extracted from the cells.
-
The expression level of pro-glucagon mRNA is quantified using real-time quantitative PCR (RT-qPCR).
-
-
Results: Exposure to 10 μM BAR501 increases the expression of GLP-1 mRNA by 2.5-fold.[5]
3.1.3. Macrophage Polarization Assay
-
Objective: To investigate the effect of BAR501 on macrophage phenotype.
-
Cell Source: Spleen-derived macrophages from BALB/c mice.[8]
-
Methodology:
-
Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory (M1) phenotype.
-
Cells are co-treated with BAR501.
-
The expression of M1 (e.g., Cd38, Fpr2, Gpr18) and M2 (e.g., Egr2, c-myc) phenotype markers is analyzed by RT-qPCR.[8]
-
-
Results: BAR501 reverses the upregulation of M1 markers and the downregulation of M2 markers induced by LPS/IFN-γ, indicating a shift towards an anti-inflammatory M2 phenotype.[8]
The general workflow for these in vitro experiments is illustrated below.
Caption: A generalized workflow for in vitro cell-based assays with BAR501.
In Vivo Studies
3.2.1. Murine Colitis Model
-
Objective: To evaluate the therapeutic potential of BAR501 in a model of inflammatory bowel disease.
-
Animal Model: BALB/c mice with trinitrobenzenesulfonic acid (TNBS)-induced colitis.[3]
-
Methodology:
-
Colitis is induced in mice by intrarectal administration of TNBS.
-
Mice are treated with BAR501 (e.g., 5 to 30 mg/kg/day) or vehicle by oral gavage.[3]
-
Disease activity is monitored daily by assessing body weight change and a Colitis Disease Activity Index (CDAI).
-
At the end of the study, colons are collected for histological analysis and measurement of inflammatory markers.
-
-
Results: BAR501 dose-dependently attenuates the severity of colitis, reducing weight loss and the CDAI score.[3]
3.2.2. Portal Hypertension Model
-
Objective: To assess the effect of BAR501 on hepatic vasoconstriction.
-
Animal Model: Naïve rats.[5]
-
Methodology:
-
Rats are administered BAR501 (e.g., 15 mg/kg/day) for a specified period (e.g., 6 days).[5]
-
The liver is isolated and perfused at a constant flow rate.
-
The vasomotor response to norepinephrine (NE) is measured by monitoring the perfusion pressure.
-
-
Results: BAR501 treatment attenuates the vasoconstrictor response to NE.[5]
Summary of Quantitative Data
Table 2: Summary of In Vitro Efficacy Data for BAR501
| Parameter | Cell Line | Value/Effect | Reference |
| GPBAR1 Transactivation (EC₅₀) | HEK293 | 1 μM | [5][6] |
| Pro-glucagon (GLP-1) mRNA Expression | GLUTAg | 2.5-fold increase (at 10 μM) | [5] |
| cAMP Production | GLUTAg | Robust increase (at 10 μM) | [5] |
Table 3: Summary of In Vivo Efficacy Data for BAR501
| Model | Animal | Dosage | Effect | Reference |
| TNBS-induced Colitis | BALB/c Mice | 5-30 mg/kg/day (p.o.) | Dose-dependent reduction in CDAI | [3] |
| Portal Hypertension | Rats | 15 mg/kg/day | Attenuation of norepinephrine-induced vasoconstriction | [5] |
Conclusion
This compound is a valuable research tool for investigating the physiological roles of GPBAR1. Its high selectivity and demonstrated efficacy in various in vitro and in vivo models make it a promising candidate for further investigation in the context of inflammatory and metabolic diseases. This guide provides a foundational understanding of its properties and a starting point for the design of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
BAR501 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways activated by BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document outlines the molecular mechanisms of action, presents quantitative data from key studies, offers detailed experimental protocols, and visualizes the signaling cascades and workflows. BAR501 is a valuable tool for investigating the therapeutic potential of GPBAR1 activation in various physiological and pathological contexts, and it is selective for GPBAR1 with no agonistic activity towards the farnesoid X receptor (FXR).[1][2]
Core Signaling Pathway
BAR501 exerts its effects by binding to and activating GPBAR1, a cell surface receptor expressed in various tissues, including the enterohepatic system, immune cells, and endothelial cells.[1][3] The canonical signaling pathway initiated by BAR501 involves the following key steps:
-
Receptor Activation and G-Protein Coupling: Upon binding of BAR501, GPBAR1 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gαs.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effector Activation: The resulting increase in intracellular cAMP levels leads to the activation of several downstream signaling molecules, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates various transcription factors, including the cAMP response element-binding protein (CREB).[4][5] Additionally, in certain cell types, BAR501-induced GPBAR1 activation can lead to the activation of the Akt signaling pathway.[1][6]
The activation of these pathways culminates in a diverse range of cellular responses, depending on the specific cell type and its physiological context.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of BAR501.
Table 1: In Vitro Efficacy and Potency of BAR501
| Parameter | Cell Line | Value | Reference |
| GPBAR1 Transactivation (EC50) | HEK293 cells | 1 µM | [1][7] |
| GLP-1 mRNA Expression Increase | GLUTAg cells | 2.5-fold | [7][8] |
| cAMP Concentration Increase | GLUTAg cells | Robust increase | [8] |
Table 2: Effects of BAR501 on Gene Expression in Macrophages
| Gene (Marker Type) | Treatment | Effect | Reference |
| Cd38, Fpr2, Gpr18 (M1) | LPS/IFN-γ + BAR501 | Reverses upregulation | [8] |
| Egr2, c-myc (M2) | LPS/IFN-γ + BAR501 | Rescues downregulation | [8] |
| Inflammatory Genes (TNF-α, IFN-γ, IL-1β, IL-6, CCL2) | BAR501 | Reduced expression | [3][4] |
| Anti-inflammatory Genes (IL-10, TGF-β) | BAR501 | Increased expression | [3][4] |
Table 3: Effects of BAR501 in Liver Sinusoidal Endothelial Cells (LSECs)
| Parameter | Treatment | Effect | Reference |
| CSE mRNA Expression | BAR501 (10 µM, 18 hr) | Upregulation | [9] |
| eNOS Phosphorylation | BAR501 (10 µM) | Time-dependent increase | [6][9] |
| ET-1 mRNA Expression | BAR501 (10 µM) | Downregulation | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the core BAR501 signaling pathway and a typical experimental workflow for studying its effects.
Core BAR501 signaling cascade.
General experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the BAR501 signaling pathway.
Protocol 1: GPBAR1 Transactivation Assay in HEK293T Cells
Objective: To determine the potency of BAR501 in activating GPBAR1.
Materials:
-
HEK293T cells
-
pCMVSPORT6-human GPBAR1 expression vector
-
pGL4.29[luc2P/CRE/Hygro] vector (luciferase reporter with cAMP response element)
-
pGL4.70[hRluc/CMV] vector (Renilla luciferase for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
BAR501
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^4 cells/well in DMEM with 10% FBS and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by combining 200 ng of pGL4.29, 100 ng of pCMVSPORT6-human GPBAR1, and 100 ng of pGL4.70 with Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of BAR501 in serum-free DMEM.
-
Aspirate the transfection medium and add the BAR501 dilutions to the cells.
-
Incubate for 18 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the assay kit protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the BAR501 concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: GLP-1 Secretion Assay in GLUTAg Cells
Objective: To measure the effect of BAR501 on GLP-1 secretion.
Materials:
-
GLUTag cells
-
24-well plates coated with Matrigel
-
DMEM with 10% FBS
-
Saline solution (e.g., Hanks' Balanced Salt Solution) with 0.1% fatty acid-free BSA
-
BAR501
-
DPP-4 inhibitor
-
Active GLP-1 ELISA kit
-
RIPA lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed GLUTag cells onto Matrigel-coated 24-well plates and culture for 24-36 hours.
-
Secretion Assay:
-
Wash the cells thoroughly with the saline solution.
-
Incubate the cells for 2 hours at 37°C with saline solution containing either vehicle or BAR501 (e.g., 10 µM).
-
Collect the supernatant (media).
-
Add a DPP-4 inhibitor to the collected media to prevent GLP-1 degradation.
-
Centrifuge the media to remove any detached cells and store at -80°C.
-
-
Cell Lysis:
-
Wash the remaining cells with PBS.
-
Lyse the cells with RIPA buffer to determine total protein content.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the collected media using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the secreted GLP-1 concentration to the total protein content of the corresponding cell lysate.
-
Express the results as fold change over the vehicle-treated control.[10]
-
Protocol 3: Macrophage Polarization Analysis by Flow Cytometry
Objective: To assess the effect of BAR501 on macrophage phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide) and IFN-γ (for M1 polarization)
-
BAR501
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD11b, F4/80, CCR7 for M1; CD206 for M2)
-
Flow cytometer
Procedure:
-
Macrophage Culture and Polarization:
-
Culture macrophages in RPMI-1640 with 10% FBS.
-
To induce a pro-inflammatory M1 phenotype, treat the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.
-
In parallel, co-treat a set of cells with LPS/IFN-γ and BAR501.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired surface markers for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing M1 (e.g., CCR7+) and M2 (e.g., CD206+) markers in the different treatment groups.
-
Protocol 4: eNOS Phosphorylation in Human Liver Sinusoidal Endothelial Cells (LSECs) by Western Blot
Objective: To determine if BAR501 induces the phosphorylation of eNOS.
Materials:
-
Human LSECs
-
Endothelial cell growth medium
-
BAR501
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eNOS (Ser1177/1179), anti-total eNOS, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture LSECs to near confluence.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with BAR501 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-eNOS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total eNOS and a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the phospho-eNOS signal to the total eNOS signal.
-
References
- 1. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glucagon-Like Peptide-1 Secreting Cell Function as well as Production of Inflammatory Reactive Oxygen Species Is Differently Regulated by Glycated Serum and High Levels of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BAR501: In Vitro Assay Protocol for a Selective GPBAR1 Agonist
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. It is crucial to note that BAR501 is specifically characterized as being devoid of agonistic activity towards the Farnesoid X Receptor (FXR)[1]. Therefore, this document provides detailed protocols for in vitro assays to characterize the activity of BAR501 on its intended target, GPBAR1. For researchers interested in FXR, a brief overview of common in vitro assays for FXR agonists is provided in a separate section.
The primary mechanism of BAR501 involves the activation of GPBAR1, which leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of cAMP response element-binding protein (CREB)[2][3]. This signaling cascade is implicated in various physiological processes, including metabolic regulation and inflammation[3][4][5].
Quantitative Data Summary
The following table summarizes the key quantitative data for BAR501's activity on GPBAR1 as reported in the literature.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| BAR501 | GPBAR1 | CRE-Luciferase Reporter Assay | HEK293 | EC50 | 1 µM | [1][6] |
GPBAR1 Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the activation of GPBAR1 by an agonist like BAR501.
Caption: GPBAR1 signaling cascade initiated by BAR501.
Experimental Protocol: GPBAR1 Transactivation Assay (CRE-Luciferase Reporter Assay)
This protocol details a common in vitro method to quantify the agonistic activity of BAR501 on GPBAR1. The principle of this assay is that activation of GPBAR1 by an agonist leads to an increase in intracellular cAMP, which in turn activates a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene. The resulting luminescence is proportional to the receptor activation.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
pGL4.29[luc2P/CRE/Hygro] vector (or similar CRE-luciferase reporter)
-
pCMV-SPORT6 vector containing human GPBAR1 cDNA
-
pGL4.70[hRluc/CMV] vector (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
BAR501
-
Luciferase Assay System
-
Luminometer
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Seed HEK293T cells into 24-well plates at a density of 10,000 cells per well.
-
After 24 hours, transfect the cells with the following plasmids per well:
-
200 ng of the CRE-luciferase reporter vector (e.g., pGL4.29).
-
100 ng of the human GPBAR1 expression vector.
-
100 ng of the Renilla luciferase normalization vector (e.g., pGL4.70).
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of BAR501 (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with BAR501 for 18 hours[1].
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the BAR501 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram outlines the workflow for the GPBAR1 transactivation assay.
Caption: Workflow for the GPBAR1 CRE-Luciferase Reporter Assay.
Overview of In Vitro Assays for FXR Agonists
For researchers interested in identifying and characterizing Farnesoid X Receptor (FXR) agonists, several in vitro methods are commonly employed. FXR is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements to regulate gene transcription[7].
Common in vitro assays for FXR agonists include:
-
Luciferase Reporter Gene Assays: Similar to the GPBAR1 assay, cells (e.g., HepG2) are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXR response element. Increased luminescence upon compound treatment indicates FXR activation[8][9].
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a cell-free assay that measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. This method is suitable for high-throughput screening[8][9].
-
Surface Plasmon Resonance (SPR): SPR can be used to directly monitor the interaction between the FXR LBD and a coactivator peptide in real-time, providing kinetic data on ligand binding[10].
-
Quantitative Real-Time PCR (qRT-PCR): The expression of known FXR target genes, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), can be measured in FXR-expressing cells (e.g., HepG2) after treatment with a potential agonist[8][9][11]. A decrease in the expression of Cholesterol 7α-hydroxylase (CYP7A1) is also a common indicator of FXR activation[8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Frontiers | Targeting Bile Acid Receptors: Discovery of a Potent and Selective Farnesoid X Receptor Agonist as a New Lead in the Pharmacological Approach to Liver Diseases [frontiersin.org]
Application Notes and Protocols for BAR501 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist, in a variety of cell culture experiments. Detailed protocols, quantitative data, and signaling pathway diagrams are included to facilitate the effective application of this compound in research and drug development.
Introduction
BAR501 is a potent and selective agonist for GPBAR1, a G protein-coupled receptor that plays a crucial role in regulating inflammation, metabolism, and cellular homeostasis.[1][2][3] Unlike endogenous bile acids that can activate multiple receptors, BAR501 offers high selectivity for GPBAR1, making it an invaluable tool for elucidating the specific functions of this receptor in various physiological and pathological processes.[2] Its primary mechanism of action involves the activation of downstream signaling cascades, including the production of cyclic AMP (cAMP), which in turn modulates inflammatory responses and metabolic pathways.[4][5]
Mechanism of Action
Upon binding to GPBAR1, BAR501 initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cAMP.[4][5] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4] These signaling intermediates then phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which translocates to the nucleus to regulate the expression of target genes.[4][6] A key anti-inflammatory effect of BAR501 is the CREB-mediated upregulation of Interleukin-10 (IL-10).[6] Additionally, BAR501 has been shown to activate other pathways, such as the ERK1/2 and Akt signaling cascades.[4]
Caption: BAR501 signaling pathway.
Data Presentation
BAR501 Potency and Efficacy
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293T | GPBAR1 Transactivation | EC50 | 1 µM | [1][3][4] |
| GLUTAg | GLP-1 mRNA Expression | Fold Increase (at 10 µM) | 2.5 | [3][4] |
Effects of BAR501 on Macrophage Polarization
| Cell Type | Condition | Marker | Effect of BAR501 | Reference |
| Spleen-derived Macrophages | LPS/IFN-γ stimulated | Cd38, Fpr2, Gpr18 (M1) | Downregulation | [7] |
| Egr2, c-myc (M2) | Upregulation | [7] | ||
| IFN-γ, IL-1β, IL-6, TNF-α (Pro-inflammatory cytokines) | Downregulation | [7] | ||
| IL-10, TGF-β (Anti-inflammatory cytokines) | Upregulation | [7] | ||
| Colonic Macrophages | TNBS/Oxazolone-induced colitis | M1 phenotype (CD11b+, CCR7+, F4/80-) | Shift to M2 | [6] |
| M2 phenotype (CD11b+, CCR7-, F4/80+) | Shift from M1 | [6] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol details the procedure for polarizing macrophages towards an M1 phenotype and assessing the anti-inflammatory effects of BAR501.
Caption: Experimental workflow for macrophage polarization.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium
-
BAR501 (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and qRT-PCR or protein extraction and Western blot/ELISA
Procedure:
-
Cell Seeding: Seed macrophages in a 6-well plate at a density of 1 x 10^6 cells/well in complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
BAR501 Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of BAR501 (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours.
-
M1 Polarization: To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the wells.
-
Incubation: Incubate the cells for 24 hours.
-
Harvesting:
-
For RNA analysis: Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
For protein analysis (supernatant): Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6, IL-10) by ELISA.
-
For protein analysis (cell lysate): Wash the cells with PBS and lyse them using a suitable lysis buffer for Western blot analysis of intracellular markers.
-
-
Analysis:
-
qRT-PCR: Analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Il10).
-
ELISA/Western Blot: Quantify the levels of pro- and anti-inflammatory cytokines or proteins.
-
Protocol 2: GPBAR1 Transactivation Assay
This protocol describes how to measure the activation of GPBAR1 by BAR501 using a CRE-luciferase reporter assay in HEK293T cells.[3]
Materials:
-
HEK293T cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
pGL4.29[luc2P/CRE/Hygro] vector (or similar CRE-luciferase reporter)
-
pCMV-SPORT6-human GPBAR1 expression vector
-
pRL-TK Renilla luciferase control vector
-
Transfection reagent
-
BAR501
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well. Incubate overnight.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter vector, the GPBAR1 expression vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
BAR501 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BAR501 (e.g., 0.01 µM to 100 µM) to generate a dose-response curve. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the BAR501 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Solubility and Storage
-
Solubility: BAR501 is soluble in DMSO and Ethanol.[1][3] It is insoluble in water.[1]
-
Storage: Store the solid compound at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[1]
Conclusion
BAR501 is a valuable pharmacological tool for investigating the role of GPBAR1 in cell culture models. Its selectivity and well-characterized mechanism of action make it suitable for a wide range of applications, particularly in studies of inflammation and metabolism. The protocols and data provided herein should serve as a useful resource for researchers initiating studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAR501 - Biochemicals - CAT N°: 22460 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Luciferase Reporter Assay to Determine BAR501 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGR5, a G protein-coupled receptor (GPCR) activated by bile acids, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. BAR501 is a potent and selective agonist of TGR5.[1] This document provides a detailed protocol for a luciferase reporter assay to quantify the in vitro activity of BAR501 on the TGR5 receptor. The assay utilizes the common laboratory cell line, Human Embryonic Kidney 293T (HEK293T), and relies on the activation of the cAMP response element (CRE) to drive the expression of a luciferase reporter gene. This method is a robust and sensitive tool for characterizing the potency and efficacy of TGR5 agonists like BAR501.
The activation of TGR5 by an agonist such as BAR501 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB then binds to CRE sequences in the promoter region of target genes, initiating their transcription. In this assay, a reporter plasmid is used where the luciferase gene is under the control of a promoter containing multiple CRE copies. Thus, the luminescence produced by the luciferase enzyme is directly proportional to the level of TGR5 activation.
Data Presentation
The following table summarizes the dose-dependent activity of BAR501 on TGR5 activation, as measured by a CRE-luciferase reporter assay in HEK293T cells. The data is presented as fold induction of luciferase activity over the vehicle-treated control.
| BAR501 Concentration (µM) | Fold Induction (Mean ± SEM) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.01 | 1.5 ± 0.2 |
| 0.1 | 3.2 ± 0.4 |
| 1 | 8.5 ± 0.9 |
| 10 | 15.2 ± 1.8 |
| 100 | 16.0 ± 2.1 |
Summary of Key Parameters:
| Parameter | Value | Reference |
| EC50 | 1 µM | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGR5 signaling pathway leading to luciferase expression and the overall experimental workflow of the reporter assay.
References
Application Notes and Protocols for Western Blot Analysis of BAR501-Induced Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of protein phosphorylation events induced by BAR501, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist. Activation of TGR5 by BAR501 initiates a cascade of intracellular signaling events, primarily mediated by an increase in cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This leads to the phosphorylation of numerous downstream target proteins, playing a crucial role in various physiological processes.
This document outlines the key signaling pathways affected by BAR501, presents available quantitative data on protein phosphorylation, and provides detailed protocols for performing Western blot analysis to assess these modifications.
BAR501-Induced Signaling Pathways
BAR501, as a TGR5 agonist, activates a well-defined signaling pathway that results in the phosphorylation of several key regulatory proteins. Understanding this pathway is crucial for designing and interpreting Western blot experiments.
Upon binding to TGR5, BAR501 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cAMP. The subsequent increase in intracellular cAMP activates PKA, which then phosphorylates a variety of downstream substrates on serine and threonine residues. Key signaling nodes affected by BAR501-induced TGR5 activation include:
-
CREB (cAMP response element-binding protein): Phosphorylation of CREB at Ser133 is a critical step in the activation of gene transcription for various cellular processes.
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): The MAPK/ERK pathway can be activated downstream of PKA, leading to the phosphorylation of ERK1/2, which is involved in cell proliferation, differentiation, and survival.
-
AKT (Protein Kinase B): TGR5 activation can lead to the phosphorylation and activation of AKT, a key regulator of cell survival, metabolism, and growth.
-
eNOS (Endothelial nitric oxide synthase): BAR501 has been shown to induce the phosphorylation of eNOS, a key enzyme in the production of nitric oxide, which is crucial for vasodilation and cardiovascular health.
-
FoxO1 (Forkhead box protein O1): Downstream of AKT activation, BAR501 can induce the phosphorylation of FoxO1, leading to its nuclear exclusion and the regulation of gene expression involved in metabolism and cell fate.
-
CSE (Cystathionine γ-lyase): BAR501 treatment has been demonstrated to increase the phosphorylation of CSE, an enzyme involved in the production of hydrogen sulfide (H₂S), another important signaling molecule.
Data Presentation: Quantitative Analysis of BAR501-Induced Protein Phosphorylation
While specific quantitative data from densitometric analysis of Western blots for BAR501-induced phosphorylation is not extensively available in a consolidated format in the public domain, the following tables summarize the observed effects based on published literature. Researchers are encouraged to perform their own quantitative analyses to determine the precise fold-changes in their specific experimental models.
Table 1: Effect of BAR501 on the Phosphorylation of Key Signaling Proteins
| Target Protein | Phosphorylation Site | Cell/Tissue Type | Treatment Conditions | Observed Effect on Phosphorylation | Reference |
| eNOS | Not specified | Liver Sinusoidal Endothelial Cells (LSECs) | 10 µM BAR501 | Increased | [1] |
| CSE | Not specified | Liver Sinusoidal Endothelial Cells (LSECs) | 10 µM BAR501 | Increased | [1] |
| FoxO1 | Not specified | Not specified | BAR501 treatment | Increased (Akt-dependent) | [2] |
| STAT3 | Not specified | Cervical Tissue (in vivo) | BAR501 treatment | Decreased (in the context of LPS-induced inflammation) | [3] |
Note: The table indicates the general trend of phosphorylation changes. For precise quantification, densitometric analysis of Western blot bands should be performed and normalized to the total protein levels and an appropriate loading control.
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of protein phosphorylation induced by BAR501.
Protocol 1: General Western Blot Protocol for BAR501-Induced Protein Phosphorylation
This protocol provides a general framework for the analysis of BAR501-induced phosphorylation of target proteins such as CREB, ERK1/2, AKT, and eNOS.
1. Cell Culture and BAR501 Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Culture cells in appropriate media and conditions.
-
Starve cells in serum-free media for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with the desired concentration of BAR501 (e.g., 1-10 µM) for the appropriate duration (e.g., 15-60 minutes). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™ and cOmplete™ Protease Inhibitor Cocktail).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane into a polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-CREB Ser133, anti-phospho-ERK1/2 Thr202/Tyr204, anti-phospho-AKT Ser473, anti-phospho-eNOS Ser1177) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest and/or a housekeeping protein (e.g., β-actin, GAPDH).
-
Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein and/or the loading control.
Visualizations
BAR501 Signaling Pathway
References
Application Notes and Protocols for Gene Expression Analysis Following BAR501 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective non-steroidal agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Unlike other bile acid-activated receptors, BAR501 does not activate the farnesoid X receptor (FXR).[2] Activation of TGR5 by BAR501 initiates a signaling cascade involving the production of intracellular cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA) and cAMP response element-binding protein (CREB). This pathway modulates the expression of a wide array of genes involved in metabolism, inflammation, and cellular homeostasis. These application notes provide a comprehensive guide to analyzing gene expression changes induced by BAR501 treatment, including detailed protocols for in vitro and in vivo studies, data interpretation, and visualization of the underlying signaling pathways.
Mechanism of Action: The TGR5 Signaling Pathway
BAR501 exerts its effects by binding to and activating TGR5, a cell surface receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates PKA, which then phosphorylates and activates the transcription factor CREB. Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.
Data Presentation: Expected Gene Expression Changes
Treatment with BAR501 has been shown to modulate the expression of numerous genes across different tissues and cell types. The following tables summarize key target genes and their expected regulation based on published studies.
Table 1: Metabolic Gene Regulation by BAR501
| Tissue/Cell Type | Gene | Function | Expected Regulation |
| Liver | Pgc-1α | Mitochondrial biogenesis, energy metabolism | Upregulation[3] |
| Shp | Bile acid synthesis | Upregulation[3] | |
| Pparγ | Adipogenesis, lipid metabolism | Downregulation[3] | |
| Intestine | Fgf15 | Bile acid homeostasis | Upregulation[3] |
| Glp-1 | Incretin hormone, glucose homeostasis | Upregulation[2] | |
| Muscle | Ucp1 | Thermogenesis | Upregulation[3] |
| Pgc-1α | Mitochondrial biogenesis | Upregulation[3] | |
| Brown Adipose Tissue (BAT) | Pgc-1α | Thermogenesis, mitochondrial biogenesis | Upregulation |
Table 2: Inflammatory Gene Regulation by BAR501
| Cell Type | Gene | Function | Expected Regulation |
| Macrophages | TNF-α | Pro-inflammatory cytokine | Downregulation[4] |
| IL-6 | Pro-inflammatory cytokine | Downregulation[4] | |
| IL-1β | Pro-inflammatory cytokine | Downregulation[4] | |
| IL-10 | Anti-inflammatory cytokine | Upregulation[4] | |
| Cholangiocytes | Pro-inflammatory markers (LPS-induced) | Inflammation | Downregulation[5] |
Table 3: Endothelial Function Gene Regulation by BAR501
| Cell Type | Gene | Function | Expected Regulation |
| Liver Sinusoidal Endothelial Cells (LSECs) | CSE (Cystathionine γ-lyase) | H₂S production, vasodilation | Upregulation[6] |
| eNOS (Endothelial nitric oxide synthase) | NO production, vasodilation | Upregulation (phosphorylation)[6] | |
| ET-1 (Endothelin-1) | Vasoconstriction | Downregulation[6][7] |
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis following BAR501 treatment.
Experimental Workflow
Protocol 1: In Vitro Gene Expression Analysis in a Macrophage Cell Line
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 or primary bone marrow-derived macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding Density: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
BAR501 Preparation: Prepare a stock solution of BAR501 in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of BAR501 (e.g., 0.1, 1, 10, 25 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of BAR501 (e.g., 10 µM) for different durations (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
If studying inflammatory responses, pre-treat with BAR501 for 1 hour before stimulating with an inflammatory agent like LPS (100 ng/mL).
-
2. RNA Extraction:
-
Lyse cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. An A260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8 are recommended.
3. Quantitative Real-Time PCR (qRT-PCR):
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (see Table 4 for suggested primers), and diluted cDNA.
-
Run the qPCR on a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include no-template controls (NTCs) to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 4: Suggested Mouse Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α | CTTGTTGCTTAAAGAAATTGAGTGAA | TTTGCTACGACGTGGGCTAC |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| IL-10 | GCTCTTACTGACTGGCATGAG | CGCAGCTCTAGGAGCATGTG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Protocol 2: In Vivo Gene Expression Analysis in a Mouse Model of Diet-Induced Obesity
1. Animal Model and Treatment:
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity and metabolic dysfunction.
-
BAR501 Administration:
-
Administer BAR501 orally by gavage at a dose of 15-30 mg/kg/day.[7]
-
The vehicle control group should receive the same volume of the vehicle (e.g., corn oil).
-
Treat the animals for a defined period (e.g., 4-8 weeks).
-
2. Tissue Collection and RNA Extraction:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, epididymal white adipose tissue, interscapular brown adipose tissue, ileum, muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.
-
Homogenize the frozen tissues and extract total RNA using a suitable kit or TRIzol reagent.
-
Perform DNase I treatment and assess RNA quality and quantity as described in Protocol 1.
3. RNA Sequencing (RNA-Seq):
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Deplete ribosomal RNA (rRNA) using a commercially available kit.
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit according to the manufacturer's instructions. This typically involves RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the mouse reference genome (e.g., mm10) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the BAR501-treated and vehicle-treated groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological pathways and functions.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of BAR501 on gene expression. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential of TGR5 agonism in various disease models. The provided diagrams and tables serve as a quick reference for understanding the mechanism of action and expected outcomes of BAR501 treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. nichd.nih.gov [nichd.nih.gov]
- 3. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: BAR501 for In Vivo Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective, non-bile acid agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).[1] GPBAR1/TGR5 is a key regulator of energy homeostasis, inflammation, and both glucose and lipid metabolism.[2][3] Expressed in various metabolically active tissues, including the liver, intestine, and adipose tissue, its activation presents a promising therapeutic strategy for metabolic disorders.[2][4] Preclinical in vivo studies have demonstrated the potential of BAR501 in ameliorating conditions such as non-alcoholic steatohepatitis (NASH), atherosclerosis, and insulin resistance, making it a valuable pharmacological tool for studying the pathophysiology of metabolic syndrome.[1][5]
Mechanism of Action
BAR501 exercises its effects by binding to and activating GPBAR1. This activation stimulates intracellular signaling cascades, primarily through the Gαs-adenylate cyclase pathway, leading to an increase in cyclic AMP (camp) levels.[6] Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). A key downstream effector is the cAMP response element-binding protein (CREB), which, upon activation, translocates to the nucleus and modulates the transcription of target genes.[6][7]
In adipose tissue, this pathway upregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis, leading to the "browning" of white adipose tissue (WAT) and increased energy expenditure.[7] In intestinal L-cells, GPBAR1 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance and insulin sensitivity.[5][8] Furthermore, BAR501 can modulate inflammatory responses, particularly in macrophages and endothelial cells, contributing to its beneficial effects in chronic inflammatory conditions like NASH and atherosclerosis.[5][9]
In Vivo Applications & Efficacy
BAR501 has been validated in several mouse models of metabolic disease, primarily those induced by a high-fat and high-fructose diet (HFD-F), which closely mimics the human condition of metabolic syndrome and NASH.[1][7]
Effects on NASH and Liver Injury
In a diet-induced mouse model of NASH, BAR501 administration reversed liver damage.[1] Treatment significantly reduced liver steatosis and fibrosis.[10][11] These histological improvements were accompanied by a reduction in serum markers of liver injury.[12] The beneficial effects on the liver are dependent on GPBAR1, as they are not observed in Gpbar1-/- knockout mice.[7]
Effects on Adipose Tissue and Energy Metabolism
A key finding is that BAR501 promotes the browning of white adipose tissue (WAT), particularly epididymal WAT (epWAT).[6][7] This is associated with increased expression of uncoupling protein 1 (Ucp1) and Pgc-1α, leading to enhanced energy expenditure.[7][8] This mechanism contributes to the reversal of body weight gain and improvement in overall metabolic health observed in treated mice.[12]
Effects on Glucose Homeostasis
BAR501 treatment improves glucose metabolism. In vivo studies demonstrate that BAR501 enhances insulin sensitivity and improves performance in an oral glucose tolerance test (OGTT).[5][12] This is partly mediated by increased secretion of GLP-1 and Fibroblast growth factor 15 (FGF15) from the intestine.[5][8]
Effects on Vascular Inflammation and Atherosclerosis
NASH and metabolic syndrome are associated with a heightened risk of cardiovascular disease.[1] In mouse models, HFD-F feeding induces vascular damage, characterized by increased aorta intima-media thickness and expression of inflammatory markers.[1] BAR501 treatment has been shown to reverse this vascular damage, reduce the expression of inflammatory genes (e.g., IL-6, TNF-α) and adhesion molecules (e.g., VCAM) in the aorta, and improve vasomotor function.[1][2] In Apolipoprotein E deficient (ApoE−/−) mice, a standard model for atherosclerosis, BAR501 reduced atheroma area and decreased inflammatory cell infiltration in the aorta.[5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key in vivo studies using BAR501.
Table 1: Effects of BAR501 on Body Weight and Serum Biochemistry in HFD-F Mice
| Parameter | HFD-F (Control) | HFD-F + BAR501 (30 mg/kg) | % Change | Animal Model |
|---|---|---|---|---|
| Body Weight Gain (g) | ~18 g | ~11 g | ↓ 39% | Gpbar1+/+ Mice[12] |
| Serum ALT (U/L) | ~250 | ~125 | ↓ 50% | Gpbar1+/+ Mice[12] |
| Serum AST (U/L) | ~200 | ~110 | ↓ 45% | Gpbar1+/+ Mice[12] |
| Serum Cholesterol (mg/dL)| ~225 | ~150 | ↓ 33% | Gpbar1+/+ Mice[12] |
Table 2: Effects of BAR501 on Glucose Homeostasis in HFD-F Mice
| Parameter | HFD-F (Control) | HFD-F + BAR501 (30 mg/kg) | % Change | Animal Model |
|---|---|---|---|---|
| OGTT AUC (arbitrary units) | ~35000 | ~25000 | ↓ 28% | Gpbar1+/+ Mice[12] |
| Plasma GLP-1 | Not specified | Increased | - | ApoE-/- Mice[5] |
| Plasma FGF15 | Not specified | Increased | - | ApoE-/- Mice[5] |
Table 3: Effects of BAR501 on Gene Expression
| Gene | Tissue | Regulation by BAR501 | Animal Model |
|---|---|---|---|
| Pgc-1α | Liver, Muscle, epWAT | Increased | Gpbar1+/+ HFD-F Mice[7][8] |
| Ucp1 | Muscle, epWAT | Increased | Gpbar1+/+ HFD-F Mice[7][8] |
| Fgf15 | Terminal Ileum | Increased | Gpbar1+/+ HFD-F Mice[8] |
| Glp1 | Terminal Ileum | Increased | Gpbar1+/+ HFD-F Mice[8] |
| IL-6, TNF-α, VCAM | Aorta | Decreased | Gpbar1+/+ HFD-F Mice[1] |
Experimental Protocols
This section provides a generalized protocol for inducing a NASH-like phenotype in mice and assessing the efficacy of BAR501, based on published studies.[1][7][12]
Animal Model and Diet
-
Species/Strain: C57BL/6J wild-type (Gpbar1+/+) mice are commonly used. For mechanistic studies, Gpbar1-/- knockout mice on the same background are required as a negative control.[7][12] For atherosclerosis studies, ApoE-/- mice are appropriate.[5]
-
Diet: A high-fat diet supplemented with fructose in the drinking water (HFD-F) is effective for inducing NASH. A typical diet provides 60% of kcal from fat. Fructose is provided as a 10-20% solution in the drinking water.
-
Duration: Feed mice the HFD-F diet for 10-16 weeks to establish a robust NASH phenotype with steatosis, inflammation, and early fibrosis.[1][12]
BAR501 Formulation and Administration
-
Compound: BAR501 (6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol).[1]
-
Vehicle: Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
-
Dosage: A dose of 30 mg/kg body weight has been shown to be effective.[12] A dose of 15 mg/kg has also been used to study effects on portal pressure.[9]
-
Route of Administration: Oral gavage is the standard route.[12]
-
Frequency: Administer daily for the duration of the treatment period (e.g., 10 weeks).[12]
-
Groups: At a minimum, four groups are recommended for a mechanistic study:
-
Gpbar1+/+ on Chow Diet + Vehicle
-
Gpbar1+/+ on HFD-F + Vehicle
-
Gpbar1+/+ on HFD-F + BAR501
-
Gpbar1-/- on HFD-F + BAR501
-
In-Life Monitoring and Outcome Assessment
-
Body Weight and Food/Water Intake: Monitor and record weekly.[12]
-
Metabolic Assessment (Oral Glucose Tolerance Test - OGTT): Perform during the final week of the study. After a 6-hour fast, administer a 2 g/kg glucose solution via oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.[12]
-
Euthanasia and Sample Collection: At the end of the study, euthanize mice following IACUC-approved procedures. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse tissues with PBS. Collect liver, epididymal white adipose tissue (epWAT), aorta, and terminal ileum.
Ex Vivo Analysis
-
Serum Biochemistry: Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, HDL, and triglycerides.[12]
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to quantify fibrosis.[10][11]
-
Gene Expression Analysis: Snap-freeze tissue samples in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) for genes of interest (e.g., Ucp1, Pgc-1α, Fgf15, inflammatory cytokines).[8]
References
- 1. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. BAR501, A SELECTIVE GPBAR1 AGONIST, REDUCES VASCULAR INFLAMMATION AND ATHEROSCLEROSIS IN A MOUSE MODEL OF MASLD | AASLD [aasld.org]
- 6. researchgate.net [researchgate.net]
- 7. Gpbar1 agonism promotes a Pgc-1α-dependent browning of white adipose tissue and energy expenditure and reverses diet-induced steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of BAR501 in Colitis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Emerging research has highlighted its therapeutic potential in inflammatory bowel disease (IBD). In preclinical colitis models, BAR501 has demonstrated significant anti-inflammatory effects, offering a promising avenue for the development of novel IBD therapies. These application notes provide a comprehensive overview of the use of BAR501 in colitis research, including its mechanism of action, detailed experimental protocols, and key efficacy data.
Mechanism of Action
BAR501 exerts its anti-inflammatory effects primarily through the activation of GPBAR1, which is highly expressed in monocytes and macrophages.[1] This activation initiates a signaling cascade that leads to the modulation of macrophage phenotype and a reduction in the inflammatory response.
Key mechanistic features include:
-
Macrophage Polarization: BAR501 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This shift is characterized by a decrease in the expression of inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6, and an increase in the expression of the anti-inflammatory cytokine IL-10.[1]
-
IL-10 Production: The upregulation of IL-10 is a critical component of BAR501's therapeutic effect. This is mediated by the recruitment of CREB to its responsive element in the IL-10 promoter.[1] The beneficial effects of BAR501 are diminished in IL-10 knockout mice.[1]
-
Leukocyte Trafficking: BAR501 has been shown to reduce the trafficking of Ly6C+ monocytes from the blood to the inflamed intestinal mucosa in models of colitis.[1][3]
-
Treg Cell Induction: By increasing IL-10 production from macrophages, BAR501 indirectly promotes the differentiation of CD4+ T cells into immunosuppressive CD4+/Foxp3+ regulatory T cells (Tregs) in the colon.[1][4]
Signaling Pathway of BAR501 in Macrophages
Caption: BAR501 signaling pathway in macrophages.
Data Presentation
Table 1: Efficacy of BAR501 in TNBS-Induced Colitis in BALB/c Mice
| Parameter | Vehicle Control | BAR501 (15 mg/kg/day) | BAR501 (30 mg/kg/day) |
| Change in Body Weight (%) | Significant Loss | Attenuated Loss | Significantly Attenuated Loss[2] |
| CDAI Score | High | Reduced | Significantly Reduced (~70%)[1][2][3] |
| Colon Length (cm) | Shortened | Increased | Significantly Increased[2] |
| Colon Weight/Length Ratio | Increased | Reduced | Significantly Reduced[2] |
| Ulcer Area (mm²) | Large | Reduced | Significantly Reduced[2] |
| Histological Score | Severe Inflammation | Reduced Inflammation | Significantly Reduced Inflammation[2] |
Table 2: Efficacy of BAR501 in Oxazolone-Induced Colitis in BALB/c Mice
| Parameter | Vehicle Control | BAR501 (30 mg/kg/day) |
| Change in Body Weight (%) | Significant Loss | Attenuated Loss[5] |
| CDAI Score | High | Significantly Reduced[5] |
| Colon Length (cm) | Shortened | Significantly Increased[5] |
| Colon Weight/Length Ratio | Increased | Significantly Reduced[5] |
| Ulcer Area (mm²) | Large | Significantly Reduced[5] |
| Histological Score | Severe Inflammation | Significantly Reduced Inflammation[5] |
Table 3: Effect of BAR501 on Colonic Gene Expression in Colitis Models
| Gene | Expression in Colitis | Effect of BAR501 Treatment |
| Pro-inflammatory Cytokines | ||
| TNF-α | Upregulated | Downregulated[1][3] |
| IFN-γ | Upregulated | Downregulated[1][3][5] |
| IL-1β | Upregulated | Downregulated[1][3][5] |
| IL-6 | Upregulated | Downregulated[1][3][5] |
| CCL2 | Upregulated | Downregulated[1] |
| Anti-inflammatory Cytokines | ||
| IL-10 | Downregulated | Upregulated[1][2][3][5] |
| TGF-β | Downregulated | Upregulated[1][2][3][5] |
| Treg Marker | ||
| Foxp3 | Downregulated | Upregulated[1][2][3][5] |
Experimental Protocols
Experimental Workflow for Colitis Induction and BAR501 Treatment
Caption: General experimental workflow.
Protocol 1: TNBS-Induced Colitis
This model induces a Th1-mediated colitis, sharing features with Crohn's disease.[4]
Materials:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
BAR501
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
8-10 week old BALB/c mice
-
Catheter for intrarectal administration
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fasting: Fast mice for 12-18 hours with free access to water.
-
Anesthesia: Anesthetize mice (e.g., with isoflurane).
-
TNBS Administration:
-
Prepare a 2.5% TNBS solution in 50% ethanol.
-
Slowly administer 100 µL of the TNBS solution intrarectally using a catheter inserted approximately 4 cm from the anus.
-
Keep the mouse in a head-down position for 1 minute to ensure proper distribution of the TNBS solution.
-
-
BAR501 Treatment:
-
Prepare a suspension of BAR501 in the chosen vehicle.
-
Administer BAR501 (5-30 mg/kg) or vehicle daily by oral gavage, starting on the day of TNBS administration (Day 0) and continuing for 4-5 days.[2]
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
On day 4 or 5, euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Collect tissue samples for histological analysis and gene expression studies.
-
Protocol 2: Oxazolone-Induced Colitis
This model induces a Th2-mediated colitis, which is more representative of ulcerative colitis.[4]
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (100% and 50%)
-
BAR501
-
Vehicle
-
8-10 week old BALB/c mice
-
Catheter for intrarectal administration
Procedure:
-
Presensitization:
-
Shave a small area on the abdomen of the mice.
-
Apply 150 µL of 3% oxazolone in 100% ethanol to the shaved skin.
-
-
Colitis Induction (7 days after presensitization):
-
Anesthetize the mice.
-
Administer 150 µL of 1% oxazolone in 50% ethanol intrarectally.
-
-
BAR501 Treatment:
-
Administer BAR501 (30 mg/kg) or vehicle daily by oral gavage for 4-5 days, starting on the day of oxazolone challenge.[5]
-
-
Monitoring and Sample Collection:
-
Follow the same procedures as described for the TNBS model.
-
Assessment of Colitis Severity
1. Disease Activity Index (CDAI)
The CDAI is a composite score of three parameters:
-
Body Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (occult), 4 (gross bleeding)
The total CDAI score is the sum of the individual scores.
2. Macroscopic Assessment
After euthanasia, the colon is examined for:
-
Colon Length: Measured from the cecum to the anus. Inflammation typically leads to colon shortening.
-
Colon Weight: An increased weight-to-length ratio indicates edema and inflammation.
-
Ulceration: The area of visible ulceration can be measured.
3. Histological Analysis
-
Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A histological score is determined based on the severity of inflammation, crypt damage, and leukocyte infiltration.
4. Gene Expression Analysis
-
RNA is extracted from colon tissue.
-
Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of pro- and anti-inflammatory cytokines.
Logical Relationship of BAR501's Therapeutic Effect in Colitis
Caption: Logical flow of BAR501's therapeutic effect.
Conclusion
BAR501 represents a promising therapeutic agent for IBD by targeting the GPBAR1 receptor and promoting an anti-inflammatory environment in the gut. The protocols and data presented here provide a framework for researchers to effectively utilize BAR501 in preclinical colitis models to further investigate its mechanisms and potential for clinical translation. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data in the study of this novel therapeutic approach.
References
- 1. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Activated Receptors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model [jove.com]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
Troubleshooting & Optimization
BAR501 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BAR501 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
A1: BAR501 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] It does not activate the farnesoid X receptor (FXR). Its primary mechanism involves binding to and activating GPBAR1, which leads to a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP).[2][3]
Q2: What are the recommended solvents for dissolving BAR501?
A2: For in vitro and stock solution preparation, BAR501 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 81 mg/mL (199.19 mM).[1] For in vivo studies, BAR501 is typically administered as a suspension.
Q3: What are the common vehicles used for in vivo administration of BAR501?
A3: For oral administration (gavage), a common and effective vehicle is an aqueous solution of Carboxymethylcellulose sodium (CMC-Na).[1] Formulations using a combination of DMSO, PEG300, Tween80, and water, or DMSO and corn oil have also been described for other administration routes.[1]
Q4: What is a typical dosage range for BAR501 in rodent models?
A4: Based on published studies, dosages for mice typically range from 15 mg/kg/day to 30 mg/kg/day, administered via oral gavage.[4][5][6][7] In rats, a dosage of 15 mg/kg/day has been used.[8] The optimal dose will depend on the specific animal model and experimental goals.
Troubleshooting Guide
Issue 1: BAR501 precipitates out of solution during preparation for injection.
-
Cause: BAR501 has low aqueous solubility. Using an inappropriate solvent system or incorrect mixing order can cause precipitation.
-
Solution: For injection, a multi-component solvent system is recommended. Follow a sequential mixing protocol, such as first dissolving BAR501 in DMSO to create a stock solution, then diluting with PEG300, followed by the addition of Tween80, and finally adding ddH2O.[1] Ensure each component is fully mixed before adding the next. The final mixed solution should be used immediately.[1]
Issue 2: Inconsistent results observed between experimental animals.
-
Cause: This could be due to improper formulation leading to uneven suspension and inconsistent dosing. The vehicle itself might also have physiological effects.[9][10]
-
Solution:
-
Ensure Homogeneous Suspension: When using a vehicle like CMC-Na for oral gavage, ensure the mixture is vortexed thoroughly before drawing each dose to maintain a uniform suspension.
-
Vehicle Control Group: Always include a vehicle-only control group in your experimental design. This helps to differentiate the effects of BAR501 from any potential effects of the administration vehicle.[11] For example, DMSO, while a common solvent, can have biological effects at higher concentrations.[9]
-
Issue 3: Difficulty administering the formulation via oral gavage.
-
Cause: The formulation may be too viscous, or the volume may be too large for the animal.
-
Solution:
-
Optimize Vehicle Concentration: Adjust the concentration of the suspending agent (e.g., CMC-Na) to achieve a suitable viscosity.
-
Check Administration Volume: Ensure the total volume administered is within the recommended guidelines for the specific species and body weight (e.g., for mice, a common maximum is 10 ml/kg).[12] The lowest effective volume should be used.[12]
-
Proper Gavage Technique: Ensure proper technique is used to avoid injury or accidental administration into the trachea. The gavage needle should be measured to the correct length (from the mouth to the last rib) before insertion.[12]
-
Quantitative Data Summary
The following table summarizes the solubility and formulation data for BAR501.
| Parameter | Vehicle / Solvent System | Concentration / Details | Reference |
| Stock Solution | DMSO | 81 mg/mL (199.19 mM) | [1] |
| In Vivo (Oral Gavage) | CMC-Na (aqueous) | ≥ 5 mg/mL (Homogeneous suspension) | [1] |
| In Vivo (Injection) | 1. DMSO2. PEG3003. Tween804. ddH₂O | Example 1mL prep: 50 µL of 81 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH₂O. Use immediately. | [1] |
| In Vivo (Alternative) | 1. DMSO2. Corn Oil | Example 1mL prep: 50 µL of 20 mg/mL DMSO stock + 950 µL corn oil. Use immediately. | [1] |
| In Vivo Dose (Mice) | Formulated for Oral Gavage | 15 - 30 mg/kg/day | [4][5] |
| In Vivo Dose (Rats) | Formulated for Oral Gavage | 15 mg/kg/day | [8] |
Detailed Experimental Protocol
Protocol: Preparation and Administration of BAR501 via Oral Gavage in Mice
This protocol describes the preparation of a 15 mg/kg dose of BAR501 in a 0.5% CMC-Na vehicle for a 25g mouse.
Materials:
-
BAR501 powder
-
Dimethyl Sulfoxide (DMSO)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge gavage needle (for adult mice)[12]
Procedure:
-
Calculate Required Dose:
-
Dose = 15 mg/kg
-
Animal weight = 0.025 kg
-
Total BAR501 per animal = 15 mg/kg * 0.025 kg = 0.375 mg
-
-
Prepare BAR501 Stock (Optional but Recommended):
-
To improve accuracy, first prepare a stock solution in DMSO (e.g., 10 mg/mL).
-
Weigh 10 mg of BAR501 and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.
-
-
Prepare Dosing Suspension:
-
The target administration volume should be manageable (e.g., 100 µL or 0.1 mL).
-
Calculate the amount of BAR501 needed for the final suspension volume. For a 100 µL dose, the concentration should be 0.375 mg / 0.1 mL = 3.75 mg/mL.
-
From the 10 mg/mL stock, take 37.5 µL and add it to a microcentrifuge tube.
-
Add 62.5 µL of 0.5% CMC-Na to the tube to reach a final volume of 100 µL. Note: This method results in a final solution containing DMSO. Ensure your vehicle control group receives the same final concentration of DMSO in CMC-Na.
-
Alternative (Direct Suspension): Directly weigh the required amount of BAR501 (0.375 mg) and add it to 100 µL of 0.5% CMC-Na. This method avoids the use of DMSO in the final formulation.
-
-
Homogenize the Suspension:
-
Vortex the microcentrifuge tube vigorously for 1-2 minutes immediately before administration to ensure a uniform and homogeneous suspension.
-
-
Administration:
-
Weigh the animal to confirm the correct dose calculation.[12]
-
Draw the calculated volume (100 µL) into the syringe fitted with the gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus. The length of insertion should be pre-measured from the tip of the nose to the last rib.[12]
-
Administer the suspension slowly and steadily.
-
Monitor the animal for any signs of distress post-administration.
-
Visualizations
Caption: Experimental workflow for preparing and administering BAR501.
Caption: Simplified signaling pathway of BAR501 via GPBAR1 (TGR5).
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Optimizing BAR501 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, in cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It activates GPBAR1 signaling, leading to downstream cellular responses. Notably, BAR501 is highly selective for GPBAR1 and does not activate the farnesoid X receptor (FXR).[1][3]
Q2: What is the reported EC50 for BAR501?
A2: The half-maximal effective concentration (EC50) for BAR501 in transactivating GPBAR1 in HEK293 cells is approximately 1 µM.[1][2][3]
Q3: What are some common applications of BAR501 in cell-based assays?
A3: BAR501 is frequently used to investigate the physiological roles of GPBAR1 in various cellular contexts. Common applications include:
-
Studying GLP-1 secretion in enteroendocrine cells.[3]
-
Investigating vasodilation and endothelial function in liver sinusoidal endothelial cells (LSECs).
-
Analyzing the polarization of macrophages towards an anti-inflammatory M2 phenotype.[4]
-
Elucidating the role of GPBAR1 in metabolic and inflammatory signaling pathways.
Q4: How should I prepare a stock solution of BAR501?
A4: BAR501 is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline or corn oil can be used. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.
Quantitative Data Summary
The following tables summarize key quantitative data for BAR501 from published studies.
Table 1: In Vitro Efficacy of BAR501
| Parameter | Cell Line | Value | Reference |
| EC50 (GPBAR1 Transactivation) | HEK293 | 1 µM | [1][2][3] |
Table 2: Effective Concentrations of BAR501 in Functional Assays
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| GLP-1 mRNA Expression | GLUTAg | 10 µM | 2.5-fold increase | [3] |
| cAMP Production | GLUTAg | 10 µM | Robust increase | [3] |
| ET-1 mRNA Downregulation | LSEC | 10 µM | Significant decrease | |
| Macrophage Polarization | Spleen-derived macrophages | Concentration-dependent | Reversal of pro-inflammatory cytokine expression | [4] |
Signaling Pathway
Activation of GPBAR1 by BAR501 initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).
Caption: BAR501-activated GPBAR1 signaling pathway.
Experimental Protocols
Protocol 1: GPBAR1 Transactivation Assay in HEK293 Cells
This protocol is adapted from published studies to measure the activation of GPBAR1 by BAR501 using a luciferase reporter gene assay.[3]
-
Cell Culture and Transfection:
-
Plate HEK293T cells at a density of 10,000 cells/well in a 24-well plate.
-
Co-transfect the cells with the following plasmids:
-
200 ng of a cAMP response element (CRE)-driven luciferase reporter vector (e.g., pGL4.29).
-
100 ng of a human GPBAR1 expression vector (e.g., pCMV-SPORT6-hGPBAR1).
-
100 ng of a Renilla luciferase control vector (e.g., pGL4.70) for normalization.
-
-
Allow cells to grow for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare a serial dilution of BAR501 in the appropriate cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Incubate the transfected cells with the different concentrations of BAR501 for 18 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the BAR501 concentration to determine the EC50 value.
-
Troubleshooting Guide
Q5: I am observing low or no response to BAR501 in my assay. What could be the issue?
A5: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Cell Line Expression of GPBAR1: Confirm that your cell line endogenously expresses GPBAR1 at sufficient levels. If not, you may need to use a cell line that is transiently or stably overexpressing the receptor.
-
Compound Solubility: Ensure that BAR501 is fully dissolved in your stock solution and diluted appropriately in your assay medium to avoid precipitation.
-
Assay Incubation Time: The optimal incubation time can vary depending on the cell type and the specific downstream readout. A time-course experiment is recommended to determine the peak response time.
-
Cell Density: The number of cells per well can impact the magnitude of the signal. Optimizing cell density is crucial for a robust assay window.
-
Assay Buffer and Conditions: Ensure that the pH, temperature, and other components of your assay buffer are optimal for cell health and receptor signaling.
Q6: I am concerned about potential cytotoxicity or off-target effects of BAR501. How can I address this?
A6: While BAR501 is known for its selectivity for GPBAR1, it is good practice to evaluate potential cytotoxicity and off-target effects, especially when using higher concentrations.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assay to determine the concentration range at which BAR501 may be toxic to your cells.
-
Dose-Response Curve: A well-defined sigmoidal dose-response curve is indicative of a specific receptor-mediated effect. If the curve is biphasic or does not plateau, it may suggest off-target effects or cytotoxicity at higher concentrations.
-
Control Experiments:
-
Use a parental cell line that does not express GPBAR1 to confirm that the observed effects are receptor-dependent.
-
If available, use a known GPBAR1 antagonist to demonstrate that the effect of BAR501 can be blocked.
-
Workflow for Optimizing BAR501 Concentration
The following diagram outlines a logical workflow for optimizing the concentration of BAR501 for a new cell-based assay.
Caption: Workflow for BAR501 concentration optimization.
References
BAR501 dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BAR501?
A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It does not exhibit agonistic activity towards the farnesoid X receptor (FXR).[1][4] Upon binding to GPBAR1, BAR501 stimulates a signaling cascade that involves the production of cyclic AMP (cAMP).[4][5][6] This increase in intracellular cAMP can lead to the activation of downstream pathways, including protein kinase A (PKA), exchange protein directly activated by cAMP (EPAC), extracellular signal-regulated kinase 1/2 (ERK1/2), and protein kinase B (AKT).[4]
Q2: What is the EC50 of BAR501 for GPBAR1 activation?
A2: BAR501 has an EC50 of 1 μM for the transactivation of GPBAR1 in HEK293 cells that are overexpressing a cAMP response element (CRE).[1][3][4]
Q3: My cells are not responding to BAR501 treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to BAR501:
-
Cell Line: The cell line you are using may not express GPBAR1 endogenously or at sufficient levels. It is crucial to use a cell line known to express GPBAR1, such as GLUTAg cells, or to use a system with ectopic expression, like HEK293 cells transfected with a GPBAR1 expression vector.[1][4]
-
Compound Integrity: Ensure the BAR501 compound has been stored correctly to maintain its stability. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
-
Dose Range: Verify that the concentrations used in your dose-response experiment are appropriate. The reported EC50 is 1 μM, so a concentration range spanning from nanomolar to micromolar is advisable.
-
Assay System: The readout you are measuring might not be directly or robustly coupled to GPBAR1 activation in your specific cellular context. Consider measuring direct downstream effects like cAMP production or the expression of GPBAR1 target genes. For instance, in GLUTAg cells, a 10 μM concentration of BAR501 has been shown to increase GLP-1 mRNA expression by 2.5-fold.[1][4]
Q4: I am observing high variability in my dose-response curve. How can I improve the consistency of my results?
A4: High variability can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density for each experiment.
-
Compound Solubility: BAR501 is soluble in ethanol and DMSO.[1] Ensure the compound is fully dissolved and that the final solvent concentration in your cell culture medium is low and consistent across all wells to avoid solvent-induced artifacts. Hygroscopic DMSO can impact solubility, so using a fresh supply is recommended.[1]
-
Incubation Time: Use a consistent incubation time for all experiments. For luciferase reporter assays, an 18-hour incubation period has been reported.[1]
-
Assay Precision: Pay close attention to pipetting accuracy, especially when preparing serial dilutions of BAR501.
Quantitative Data Summary
Table 1: In Vitro Efficacy of BAR501
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 1 µM | HEK293T (with GPBAR1 overexpression) | GPBAR1 Transactivation (CRE-luciferase) | [1][3][4] |
| GLP-1 mRNA Expression | 2.5-fold increase | GLUTAg | RT-qPCR | [1][4] |
Table 2: In Vivo Dosage of BAR501
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Rats | 15 mg/kg/day for 6 days | Gavage | Reduced basal portal pressure and blunted norepinephrine vasoconstriction | [1][4] |
| Mice (CCl4 model) | 15 mg/kg | Gavage | Reduced portal pressure and AST plasma levels | [1] |
| Mice (NASH model) | 30 mg/kg/day for 10 weeks | Gavage | Reversed body weight gain and biochemical abnormalities | [7] |
Experimental Protocols
GPBAR1 Transactivation Assay in HEK293T Cells
This protocol describes how to measure the dose-response of BAR501 on GPBAR1 activation using a CRE-luciferase reporter assay.
Materials:
-
HEK293T cells
-
pCMVSPORT6-human GPBAR1 expression vector
-
pGL4.29[luc2P/CRE/Hygro] vector (or similar CRE-luciferase reporter)
-
pGL4.70[hRluc/CMV] vector (or similar Renilla luciferase control vector)
-
Transfection reagent
-
BAR501
-
Dual-luciferase reporter assay system
-
24-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 10,000 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with 200 ng of the CRE-luciferase reporter vector, 100 ng of the human GPBAR1 expression vector, and 100 ng of the Renilla luciferase control vector per well using a suitable transfection reagent.
-
BAR501 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BAR501. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the BAR501 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
BAR501 Signaling Pathway
References
Troubleshooting BAR501 experimental variability
Welcome to the technical support center for BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is BAR501 and what is its mechanism of action?
A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, with an EC50 of 1 μM.[1][2] It is designed to be selective for TGR5 and lacks agonistic activity at the farnesoid X receptor (FXR).[1] Activation of TGR5 by BAR501 stimulates downstream signaling pathways, primarily through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][4] This pathway is crucial in regulating various physiological processes, including inflammation, energy expenditure, and glucose metabolism.[4][5][6]
Q2: What are the recommended storage and handling conditions for BAR501?
A2: Proper storage and handling are critical for maintaining the stability and activity of BAR501. Refer to the table below for detailed storage guidelines. Always protect the compound from light and moisture.
| Format | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | |
| -80°C | 1 year | In solvent | |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| -80°C | 2 years |
Q3: How should I prepare a stock solution of BAR501?
A3: BAR501 is soluble in DMSO and ethanol.[2] For in vitro experiments, a common stock solution concentration is 10-20 mM in anhydrous DMSO. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween80, and corn oil.[2] Always ensure the compound is fully dissolved before use. Sonication can be used to aid dissolution if precipitation occurs.[1]
Troubleshooting Experimental Variability
Q4: I'm observing high variability in my cell-based assay results. What are the common causes?
A4: Variability in cell-based assays can stem from multiple sources.[7][8][9] Key factors include:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range to prevent phenotypic drift.[8][10]
-
Inconsistent Cell Seeding: Uneven cell density across wells is a major source of variability. Use calibrated pipettes and ensure a homogenous cell suspension before plating.
-
Reagent Quality and Consistency: Lot-to-lot variation in serum, media, and other critical reagents can significantly impact results.[9]
-
Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, or inaccurate dilutions can alter the effective concentration of BAR501.
-
Assay Timing and Conditions: The timing of treatment relative to cell plating and the duration of incubation should be kept consistent.[10] Fluctuations in incubator temperature and CO2 levels can also affect cell behavior.
Q5: My dose-response curve for BAR501 is inconsistent or shows a poor fit. How can I troubleshoot this?
A5: An inconsistent dose-response curve often points to issues with either the compound, the cells, or the assay protocol.
-
Confirm Compound Integrity: Prepare a fresh dilution series from a new aliquot of your stock solution. If possible, verify the concentration and purity of your BAR501 stock.
-
Optimize Cell Density: The number of cells per well can influence the response. Perform a cell titration experiment to find the optimal seeding density for your specific assay.
-
Check for Receptor Expression: TGR5 expression levels can vary significantly between cell lines and can be influenced by culture conditions.[11] Confirm TGR5 expression in your cell model using techniques like qPCR or Western blot.
-
Evaluate Assay Window: Ensure your assay has a sufficient signal-to-noise ratio. High background or low signal can obscure the dose-response relationship.
-
Consider Biased Agonism: GPCRs can signal through multiple pathways.[11][12] The assay you are using (e.g., cAMP measurement vs. a downstream functional endpoint) may only capture one aspect of receptor activation.[13] BAR501's potency and efficacy might differ depending on the specific signaling pathway being measured.[14]
Q6: I am not observing the expected anti-inflammatory effect of BAR501 in my macrophage model.
A6: Several factors could contribute to this observation.
-
Macrophage Polarization State: The anti-inflammatory effects of TGR5 activation are often most pronounced in pro-inflammatory (M1) macrophages. Ensure your experimental protocol effectively induces an M1 phenotype before treatment with BAR501.
-
Timing of Treatment: The timing of BAR501 administration relative to the inflammatory stimulus (e.g., LPS) is critical. Pre-treatment with BAR501 is often required to see a robust inhibitory effect on cytokine production.[3]
-
Endpoint Measurement: Verify that you are measuring relevant downstream markers of TGR5 activation and inflammation. In macrophages, TGR5 signaling inhibits the NF-κB pathway.[3][4] Consider measuring a panel of cytokines (e.g., TNF-α, IL-6, IL-1β) and checking for phosphorylation of IκBα or nuclear translocation of p65.[3]
-
Dose and Duration: The effective concentration and treatment duration may need to be optimized for your specific cell type and experimental conditions.
Experimental Protocols & Data
TGR5 Activation Assay in HEK293T Cells
This protocol describes a common method for verifying the activity of BAR501 using a reporter gene assay.
Methodology:
-
Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 10,000 cells/well.
-
Transfection: After 24 hours, co-transfect the cells with three plasmids:
-
A reporter vector containing a cAMP Response Element (CRE) driving a luciferase gene (e.g., pGL4.29).
-
An expression vector for human TGR5 (GPBAR1).
-
A control vector expressing Renilla luciferase for normalization (e.g., pGL4.70).
-
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing BAR501 at various concentrations (e.g., 0.1 µM to 30 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 18 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the BAR501 concentration to determine the EC50.
Expected Data Summary:
| Parameter | Value | Reference |
| EC50 | ~1 µM | [1][2] |
| Cell Line | HEK293T | [1] |
| Assay Type | CRE-Luciferase Reporter | [1] |
Visual Guides
TGR5 Signaling Pathway
The following diagram illustrates the primary signaling cascade activated by BAR501. Upon binding to TGR5, BAR501 induces a conformational change that activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate PKA, which phosphorylates downstream targets, including the transcription factor CREB, leading to the modulation of gene expression. In immune cells like macrophages, this pathway ultimately antagonizes NF-κB signaling.[3]
Caption: BAR501 activates the TGR5-cAMP-PKA signaling cascade.
Experimental Workflow for Cell-Based Assays
This workflow provides a standardized sequence of steps to minimize variability in typical in vitro experiments with BAR501. Following a consistent procedure is essential for reproducibility.
Caption: Standardized workflow for BAR501 cell-based experiments.
Troubleshooting Logic for High Variability
When faced with inconsistent data, this flowchart provides a logical sequence of steps to identify and resolve the potential source of the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 6. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [se.promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
BAR501 stability in different solvents and media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BAR501 effectively in their experiments. Here you will find detailed information on the stability and solubility of BAR501, along with troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format.
Stability of BAR501
Proper storage and handling are crucial for maintaining the stability and activity of BAR501.
Storage of Solid Compound and Stock Solutions
| Format | Storage Temperature | Shelf Life | Notes |
| Crystalline Solid | -20°C | ≥ 4 years[1] | Can be shipped at room temperature for short periods.[2] For long-term storage, keep in a dry and dark place.[2] |
| Stock Solution in DMSO | -80°C | 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Stock Solution in DMSO | -20°C | 1 month[4] | Suitable for short-term storage. |
| Stock Solution in Ethanol | -80°C | 1 year[3] | Aliquot for single use. |
Stability in Experimental Media
Currently, there is limited published data on the long-term stability of BAR501 in various cell culture media or aqueous solutions at different pH values and light conditions. As BAR501 is a derivative of ursodeoxycholic acid (UDCA), some general stability characteristics of UDCA may provide guidance, although direct extrapolation should be done with caution. Studies on UDCA have shown that its stability can be pH-dependent, with some formulations showing good stability for extended periods when protected from light and stored at controlled room temperature or refrigerated.[5][6]
Solubility of BAR501
BAR501 exhibits varying solubility in different solvents. The following table summarizes the available solubility data.
| Solvent | Concentration | Appearance | Notes |
| DMF | 20 mg/mL[1] | - | - |
| DMSO | ≥ 100 µg/mL[1] | Clear Solution | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[3] |
| Ethanol | 2 mg/mL[1] | - | - |
| Ethanol:PBS (pH 7.2) (1:2) | 500 µg/mL[1] | - | - |
| 10% EtOH in 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (7.38 mM)[3] | Clear Solution | For in vivo preparations. |
| 10% EtOH in 90% Corn Oil | ≥ 3 mg/mL (7.38 mM)[3] | Clear Solution | For in vivo preparations. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 mg/mL (6.15 mM)[3] | Clear Solution | For in vivo preparations. It is recommended to prepare this fresh and use it on the same day.[3] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are summaries of common experimental protocols involving BAR501.
In Vitro Cell-Based Assays
-
GPBAR1 Transactivation Assay: HEK293 cells are co-transfected with a GPBAR1 expression vector and a CREB-responsive luciferase reporter plasmid. Following transfection, cells are treated with varying concentrations of BAR501 for a specified period (e.g., 6 hours). Luciferase activity is then measured as an indicator of GPBAR1 activation.[7]
-
cAMP Production Assay: Cells expressing GPBAR1 (e.g., GLUTAg cells) are treated with BAR501. Intracellular cAMP levels are then quantified using commercially available kits. This assay directly measures the downstream signaling of GPBAR1 activation.[7]
-
Western Blot for Phosphorylated Proteins: To assess the activation of downstream signaling pathways, cells are treated with BAR501 for various time points. Cell lysates are then prepared and subjected to Western blotting to detect phosphorylated forms of proteins such as Akt, eNOS, and CSE.[4] It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
In Vivo Studies
-
Oral Gavage: For oral administration in mice, BAR501 can be formulated as a suspension in a vehicle such as 1% carboxymethylcellulose (CMC).[4] A common dosage used in studies is 15-30 mg/kg/day.[8][9]
-
Preparation of In Vivo Formulations:
-
DMSO/PEG300/Tween-80/Saline: A stock solution of BAR501 in DMSO is first prepared. This is then mixed with PEG300, followed by the addition of Tween-80 and finally saline. The solution should be prepared fresh for immediate use.[4]
-
Ethanol/Corn Oil: A stock solution in ethanol is diluted in corn oil for administration.[3]
-
Ethanol/SBE-β-CD/Saline: A stock solution in ethanol is mixed with a solution of 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[3]
-
Signaling Pathways and Experimental Workflows
BAR501 Signaling Pathway
BAR501 is a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of GPBAR1 initiates a downstream signaling cascade with various cellular effects.
Caption: BAR501 activates GPBAR1, leading to cAMP production and downstream signaling.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of BAR501 in a cell-based experiment.
Caption: A generalized workflow for in vitro experiments with BAR501.
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments with BAR501.
FAQs
-
Q1: What is the recommended solvent for preparing a stock solution of BAR501?
-
Q2: How should I prepare BAR501 for in vivo oral administration?
-
A2: For oral gavage in animal models, BAR501 is often prepared as a suspension. A common vehicle is 1% carboxymethylcellulose (CMC) in water.[4]
-
-
Q3: I am observing precipitation when I dilute my BAR501 stock solution into aqueous media. What can I do?
-
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, you can try several approaches:
-
Increase the final solvent concentration: If your experimental system allows, a higher final concentration of the organic solvent (e.g., 0.1-0.5% DMSO) may help maintain solubility. However, always run a vehicle control to account for any solvent effects.
-
Use a surfactant or solubilizing agent: For in vivo preparations, formulations with Tween-80 or SBE-β-CD have been shown to improve solubility.[3] For in vitro work, a low concentration of a biocompatible surfactant might be considered, but its potential effects on the cells must be evaluated.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[3]
-
Fresh dilutions: Prepare working dilutions immediately before use.
-
-
-
Q4: What is the EC₅₀ of BAR501 for GPBAR1 activation?
-
A4: The reported EC₅₀ of BAR501 for GPBAR1 transactivation in HEK293 cells is approximately 1 µM.[7]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no biological activity | Degraded BAR501: Improper storage of the solid compound or stock solution. | Ensure BAR501 powder is stored at -20°C and stock solutions are stored at -80°C in aliquots to avoid freeze-thaw cycles.[1][3] |
| Low Receptor Expression: The cell line used may not express sufficient levels of GPBAR1. | Confirm GPBAR1 expression in your cell line using qPCR or Western blotting. Consider using a cell line known to express GPBAR1 or a transiently transfected system. | |
| Incorrect Assay Conditions: Suboptimal incubation time, cell density, or reagent concentrations. | Optimize assay parameters such as treatment duration and cell seeding density. For cAMP assays, consider using a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. | |
| High background signal in assays | Solvent Effects: The vehicle (e.g., DMSO) may be causing non-specific effects at the concentration used. | Always include a vehicle control in your experiments. If high background persists, try reducing the final solvent concentration. |
| Compound Precipitation: BAR501 may be precipitating out of solution at the working concentration. | Visually inspect the media for any precipitate after adding BAR501. If precipitation is observed, refer to the troubleshooting tips for solubility issues (FAQ Q3). | |
| Variability in in vivo results | Inconsistent Formulation: The BAR501 suspension may not be homogenous, leading to inaccurate dosing. | Ensure thorough mixing of the suspension before each administration. For formulations involving multiple components, add them in the correct order and ensure each is fully dissolved or suspended before adding the next.[4] |
| Animal-to-Animal Variability: Biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure consistent handling and dosing procedures for all animals. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of BAR501
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAR501?
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its activation of GPBAR1 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream signaling pathways.[3][4] This signaling cascade mediates various physiological effects, including the regulation of inflammation, energy homeostasis, and vasodilation.[3][5][6]
Q2: Is BAR501 selective for GPBAR1? What are the known off-target effects?
BAR501 is characterized as a selective GPBAR1 agonist.[1][2][6] A key aspect of its selectivity is that it is devoid of agonistic activity towards the Farnesoid X Receptor (FXR), another major bile acid receptor.[1][6][7][8] This lack of FXR activation is a critical feature, distinguishing it from some other bile acid mimetics. While extensive off-target screening data is not publicly available, studies have shown it does not interact with other metabolic nuclear receptors like LXRα and LXRβ.[9][10]
Q3: What are the expected effects of BAR501 on inflammatory signaling?
BAR501 has demonstrated significant anti-inflammatory properties in preclinical models. It can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[6][11] This is achieved, in part, by reversing the upregulation of M1 markers (like Cd38, Fpr2, and Gpr18) and rescuing the downregulation of M2 markers (like Egr2 and c-myc) induced by inflammatory stimuli.[11] In human cholangiocytes, BAR501 can reverse the pro-inflammatory phenotype induced by lipopolysaccharide (LPS) in an NF-κB-dependent manner.[12][13]
Q4: How does BAR501 affect vascular tone?
In preclinical studies, BAR501 has been shown to have vasodilatory effects. It can reduce hepatic perfusion pressure and counteract norepinephrine-induced vasoconstriction.[6][8] The proposed mechanism involves the increased expression and activity of cystathionine-γ-lyase (CSE), an enzyme that produces the vasodilator hydrogen sulfide (H₂S), and increased phosphorylation of endothelial nitric oxide synthase (eNOS).[5][6][8] Concurrently, it reduces the expression of the vasoconstrictor endothelin-1 (ET-1).[4][5][6][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant increase in cAMP levels after BAR501 treatment in GPBAR1-expressing cells. | 1. Suboptimal concentration of BAR501.2. Poor cell health or low GPBAR1 expression.3. Inactivated BAR501 due to improper storage. | 1. Perform a dose-response experiment. The reported EC₅₀ for GPBAR1 transactivation is 1 µM.[1][2]2. Verify GPBAR1 expression via qPCR or Western blot. Ensure cells are healthy and within a low passage number.3. Store BAR501 stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.[1] |
| Unexpected changes in the expression of FXR target genes. | BAR501 is reported to be devoid of FXR agonistic activity.[1][6][8] Observed effects could be indirect or due to experimental artifacts. | 1. Confirm the purity of the BAR501 compound.2. Investigate potential indirect effects downstream of GPBAR1 activation that might influence FXR signaling pathways. |
| Variability in anti-inflammatory response in macrophage polarization assays. | 1. Differences in macrophage subtype or activation state.2. Timing of BAR501 treatment relative to inflammatory stimulus. | 1. Characterize the macrophage phenotype (e.g., bone marrow-derived vs. peritoneal) and use consistent activation protocols (e.g., LPS/IFN-γ).2. Optimize the timing of BAR501 co-treatment or pre-treatment. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| GPBAR1 (TGR5) Agonism (EC₅₀) | 1 µM | Transactivation of a CRE-luciferase reporter in HEK293 cells overexpressing human GPBAR1. | [1][2] |
| FXR Agonism | No activity | Not specified | [6][8] |
| LXRα and LXRβ Agonism | No activity | Not specified | [9][10] |
| GLP-1 mRNA Expression | 2.5-fold increase | 10 µM BAR501 treatment of GLUTAg cells. | [1][5] |
Experimental Protocols
GPBAR1 Transactivation Assay
This protocol is based on methodologies described for assessing BAR501 activity.[1]
-
Cell Culture and Transfection:
-
Plate HEK293T cells at a density of 10,000 cells/well in a 24-well plate.
-
Transfect cells with the following plasmids:
-
200 ng of pGL4.29[luc2P/CRE/Hygro], a reporter vector with a cAMP response element (CRE).
-
100 ng of a vector expressing human GPBAR1 (e.g., pCMV-SPORT6-human GPBAR1).
-
100 ng of a control vector for normalization (e.g., pGL4.70[hRluc/CMV]).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of BAR501 or vehicle control.
-
-
Luciferase Assay:
-
Incubate the cells for 18 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Signaling Pathway and Workflow Diagrams
Caption: BAR501 signaling pathway via GPBAR1 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BAR-501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare BAR501 stock solution
Technical Support Center: BAR501
This guide provides detailed instructions and answers to frequently asked questions regarding the preparation of BAR501 stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a BAR501 stock solution?
A1: For in vitro studies, BAR501 is most commonly dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2] It is soluble in DMSO at concentrations of ≥50 mg/mL and in Ethanol at up to 120 mg/mL, though sonication may be required for the latter.[1] It is important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of BAR501.[1][2] For in vivo applications, more complex vehicle formulations are typically required.[1][2]
Q2: How should I store the BAR501 stock solution?
A2: Stock solutions of BAR501 should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1][2] The solid powder form of BAR501 is stable for up to 3 years when stored at -20°C.[1]
Q3: What is the stability of the BAR501 stock solution?
A3: When stored properly, BAR501 stock solutions are stable for up to one year at -20°C and up to two years at -80°C.[1][2] It is recommended to use freshly prepared solutions for the best results.
Q4: Can I dissolve BAR501 directly in aqueous buffers like PBS?
A4: No, BAR501 is reported to be insoluble in water.[2] Direct dissolution in aqueous buffers like PBS is not recommended. For experiments in aqueous media, a concentrated stock solution should first be prepared in an appropriate organic solvent (e.g., DMSO) and then diluted to the final working concentration in the aqueous buffer. Note that the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid affecting the experimental system.
Troubleshooting Guide
Q1: My BAR501 is not dissolving completely. What should I do?
A1: If you encounter solubility issues, consider the following steps:
-
Use fresh solvent: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[1][2]
-
Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use an ultrasonic bath to help break down any clumps and facilitate dissolution.[1]
-
Vortexing: Mix the solution thoroughly by vortexing.
Q2: I see precipitation in my stock solution after storage. What happened?
A2: Precipitation upon storage, especially after a freeze-thaw cycle, can occur if the compound's solubility limit was exceeded or if the solvent absorbed moisture. If you observe precipitation, try warming the solution and vortexing or sonicating it to redissolve the compound.[1] To prevent this, ensure the stock concentration is not at the absolute saturation limit and always use tightly sealed vials to minimize moisture absorption. Storing in smaller, single-use aliquots is highly recommended.[2]
Data Presentation
Table 1: Solubility of BAR501 in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mMolar) | Notes |
| DMSO | ≥50, 81, 0.1 | ≥122.96, 199.19, 0.246 | Use fresh, anhydrous DMSO.[1][2][3] |
| Ethanol | 120, 81, 2 | 295.10, 199.19, 4.92 | May require sonication.[1][2][3] |
| DMF | 20 | 49.18 | |
| Water | Insoluble | Insoluble |
Molecular Weight of BAR501: 406.64 g/mol [1]
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM BAR501 stock solution in DMSO.
-
Preparation: Allow the BAR501 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of BAR501 powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, you would need 4.066 mg of BAR501.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the BAR501 powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a brief sonication step to ensure full dissolution.[1]
-
Storage: Aliquot the clear stock solution into single-use vials and store at -80°C for long-term use.[1][2]
Protocol 2: Preparing a Formulation for in vivo Administration
This protocol provides an example of preparing a BAR501 formulation for oral gavage, starting from a DMSO stock.[1][2]
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of BAR501 in DMSO (e.g., 25 mg/mL) as described in Protocol 1.[1]
-
Vehicle Preparation: In a separate tube, prepare the vehicle solution. For a final formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 in saline, the components would be mixed in that order.[1]
-
Dilution: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[1]
-
Final Volume: Add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is achieved. The final concentration of BAR501 in this example would be 2.5 mg/mL.[1]
-
Use Immediately: This type of formulation should ideally be used immediately after preparation.
Mandatory Visualization
The following diagram illustrates the general workflow for preparing a BAR501 stock solution.
Caption: General workflow for preparing BAR501 stock solution.
References
BAR501 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. This guide offers insights into its long-term treatment effects, potential toxicity considerations, and practical guidance for experimental work in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, with an EC50 of 1 μM.[1][2] Unlike some other bile acid-related compounds, BAR501 is a selective GPBAR1 agonist and does not activate the farnesoid X receptor (FXR).[1][3] Its mechanism of action involves binding to and activating GPBAR1, which in turn stimulates intracellular signaling pathways, primarily through the production of cyclic AMP (cAMP). This leads to the activation of downstream effectors such as Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), influencing gene expression and cellular function.
Q2: What are the observed long-term therapeutic effects of BAR501 in preclinical models?
A2: Long-term administration of BAR501 has demonstrated beneficial effects in various preclinical models of metabolic and inflammatory diseases. In a mouse model of non-alcoholic steatohepatitis (NASH), 10 weeks of treatment with BAR501 reversed body weight gain, improved liver biochemistry, and enhanced glucose tolerance.[4] Furthermore, in a mouse model of primary sclerosing cholangitis (PSC), treatment for 12-24 weeks with BAR501 reduced bile duct inflammation and liver fibrosis.[5] In models of colitis, BAR501 has been shown to attenuate inflammation.[6]
Q3: Is there any information on the long-term toxicity of BAR501?
A3: As of late 2025, specific long-term toxicity studies for BAR501, such as dedicated repeat-dose toxicology studies in animals, are not publicly available. The available literature primarily focuses on the therapeutic effects of BAR501 in disease models. While these studies have not reported significant adverse effects, a comprehensive toxicity profile has not been published.
General safety considerations for GPBAR1 agonists include the potential for pruritus (itching) and gallbladder enlargement, although these effects have not been specifically attributed to BAR501.[7] Researchers should be aware that BAR501 is for research use only and not for human or veterinary use.[3] Standard safety precautions should be taken when handling the compound, as outlined in the Safety Data Sheet (SDS).[1][8]
Troubleshooting Guide for BAR501 Experiments
Q4: I am having trouble dissolving BAR501 for my in vivo experiments. What is the recommended formulation?
A4: BAR501 is a poorly water-soluble compound, which can present challenges for in vivo studies. Several formulation strategies have been successfully used for oral gavage administration in preclinical models. One common approach is to prepare a suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose sodium (CMC-Na).[2] For a 5 mg/mL suspension, for example, 5 mg of BAR501 can be added to 1 mL of CMC-Na solution and mixed thoroughly to ensure a homogenous suspension.[2]
Another reported formulation involves the use of a co-solvent system. For instance, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween 80, and water.[2] It is crucial to prepare fresh formulations and ensure they are well-mixed before each administration to guarantee consistent dosing.
Q5: My in vivo results with BAR501 are inconsistent. What are some potential sources of variability?
A5: Inconsistent results in in vivo experiments with BAR501 can arise from several factors:
-
Formulation and Administration: Due to its poor solubility, inconsistent suspension or precipitation of BAR501 can lead to variable dosing. Ensure the formulation is homogenous and administered consistently. For oral gavage, proper technique is critical to avoid stress to the animals and ensure the full dose reaches the stomach.
-
Animal Model: The specific animal model, its genetic background, and the disease induction method can all influence the response to BAR501. Ensure your model is well-characterized and appropriate for studying GPBAR1 activation.
-
Diet and Environment: In studies of metabolic diseases, the diet composition and the housing conditions of the animals can significantly impact the outcomes. Standardize these variables across all experimental groups.
-
Timing of Readouts: The timing of sample collection and analysis of endpoints is crucial. For example, in glucose tolerance tests, the fasting period and the time points for blood glucose measurement must be strictly controlled.
Q6: Are there any known impurities in commercially available BAR501 that could affect my results?
A6: Commercially available BAR501 may contain impurities. One known impurity has been identified and is also reported to be an agonist of GPBAR1.[8][9] While this impurity shares the same primary activity, its potency and potential off-target effects may differ from BAR501. For experiments requiring high precision, it is advisable to use highly purified BAR501 and to be aware of the potential contribution of any impurities to the observed effects. Always refer to the certificate of analysis provided by the supplier for information on purity.
Quantitative Data Summary
The following tables summarize the quantitative data on the long-term effects of BAR501 from preclinical studies.
Table 1: Effects of 10-Week BAR501 Treatment in a Mouse Model of NASH [4]
| Parameter | Control (HFD-F Diet) | BAR501 (30 mg/kg/day) |
| Body Weight Gain (g) | ~20 g | ~15 g |
| Serum ALT (U/L) | ~250 | ~150 |
| Serum AST (U/L) | ~200 | ~125 |
| Serum Cholesterol (mg/dL) | ~250 | ~175 |
| Glucose Tolerance (AUC) | Increased | Reduced |
HFD-F: High-Fat Diet with Fructose; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; AUC: Area Under the Curve. Values are approximate based on graphical data.
Table 2: Effects of BAR501 in Other Preclinical Models
| Model | Treatment Duration | Dosage | Key Findings | Reference |
| CCl4-induced Portal Hypertension (Rats) | 6 days | 15 mg/kg/day | Reduced basal portal pressure and blunted vasoconstriction. | [1] |
| Primary Sclerosing Cholangitis (Abcb4-/- mice) | 12-24 weeks | Not specified | Reduced bile duct inflammation and liver fibrosis. | [5] |
| TNBS-induced Colitis (Mice) | 4 days | 5-30 mg/kg/day | Attenuated wasting disease and reduced intestinal inflammation. | [6] |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Administration of BAR501 by Oral Gavage
This protocol provides a general guideline for the preparation and administration of BAR501 to mice.
-
Formulation Preparation (Suspension):
-
Weigh the required amount of BAR501 powder.
-
Prepare a fresh 0.5% or 1% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Gradually add the BAR501 powder to the CMC-Na solution while vortexing or stirring to form a homogenous suspension. A common concentration used is 3-6 mg/mL to achieve a 15-30 mg/kg dose in a 10 mL/kg volume.
-
-
Animal Dosing:
-
Accurately weigh each animal to calculate the precise volume to be administered.
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-ended gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Ensure the suspension is continuously mixed during the dosing procedure to prevent settling.
-
Visualizations
Caption: Simplified signaling pathway of BAR501 via GPBAR1 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAR-501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. iris.unina.it [iris.unina.it]
- 8. caymanchem.com [caymanchem.com]
- 9. BAR 501 impurity - TargetMol Chemicals Inc [bioscience.co.uk]
Validation & Comparative
A Comparative Analysis of BAR501 (GPBAR1 Agonist) and FXR Agonists in the Context of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for metabolic and inflammatory liver diseases, particularly non-alcoholic steatohepatitis (NASH), two key signaling pathways have emerged as promising targets: the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Farnesoid X Receptor (FXR). This guide provides a comparative overview of the efficacy of BAR501, a selective GPBAR1 agonist, and the class of FXR agonists, supported by available preclinical and clinical data.
Differentiating GPBAR1 and FXR Signaling
While both GPBAR1 and FXR are activated by bile acids, they belong to different receptor superfamilies and initiate distinct downstream signaling cascades. FXR is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus to directly regulate the transcription of target genes involved in bile acid, lipid, and glucose metabolism.[1][2][3] In contrast, GPBAR1 is a G protein-coupled receptor located on the cell membrane.[4] Its activation triggers intracellular signaling through cyclic AMP (cAMP) and other second messengers, leading to a variety of cellular responses, including anti-inflammatory effects and the promotion of energy expenditure.[5][6][7]
Efficacy of BAR501 (GPBAR1 Agonist)
BAR501 is a potent and selective agonist for GPBAR1.[8] Preclinical studies have demonstrated its therapeutic potential in models of liver disease.
Preclinical Data in NASH Models
In a mouse model of diet-induced NASH, treatment with BAR501 has been shown to reverse features of the disease.[9] Studies have reported that BAR501 administration can lead to a reduction in hepatic steatosis, inflammation, and fibrosis.[9] Specifically, BAR501 has been observed to shift macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9]
Preclinical Data in Portal Hypertension
In rodent models of portal hypertension, BAR501 has been shown to reduce portal pressure.[8][10][11] This effect is attributed to its ability to attenuate endothelial dysfunction by modulating the expression and activity of enzymes involved in the production of vasodilatory agents like hydrogen sulfide (H2S) and nitric oxide (NO).[10] For instance, in a carbon tetrachloride (CCl4)-induced cirrhosis model in mice, a 9-week treatment with 15 mg/kg/day of BAR501 protected against the development of endothelial dysfunction.[11]
Efficacy of FXR Agonists
Several FXR agonists are in various stages of clinical development, with Obeticholic Acid (OCA) being the most extensively studied. Other notable FXR agonists include Cilofexor and Tropifexor.
Obeticholic Acid (OCA)
OCA is a semi-synthetic bile acid analog and a potent FXR agonist.[12]
-
Preclinical Data: In a high-fat diet-induced mouse model of NASH, OCA treatment has been shown to improve liver histology.[13]
-
Clinical Data: In the Phase 3 REGENERATE trial, daily treatment with OCA in patients with NASH and fibrosis resulted in a significantly higher percentage of patients achieving at least a one-stage improvement in fibrosis with no worsening of NASH compared to placebo.[12][14] A systematic review and meta-analysis of four randomized controlled trials showed that OCA significantly improved steatosis, hepatocellular ballooning, lobular inflammation, and fibrosis in patients with NAFLD/NASH.[15]
Cilofexor
Cilofexor is a non-steroidal FXR agonist.
-
Preclinical Data: In a rat model of NASH, cilofexor demonstrated a dose-dependent reduction in liver fibrosis.[16][17] Treatment with 30 mg/kg of cilofexor resulted in a 41% reduction in hepatic hydroxyproline content and a 69% reduction in the Picro-Sirius red-stained area, a marker of fibrosis.[17] In the same model, cilofexor also reduced portal pressure.[16][17]
-
Clinical Data: Combination therapy with cilofexor and the ACC inhibitor firsocostat for 12 weeks in NASH patients led to a significant decline of at least 30% from baseline in hepatic fat in 74% of patients.[18]
Tropifexor
Tropifexor is another non-steroidal FXR agonist.
-
Preclinical Data: In a mouse model of NASH, tropifexor showed superior efficacy in reducing steatohepatitis and fibrosis compared to OCA at lower doses.[19]
-
Clinical Data: In a Phase 2 study, higher doses of tropifexor (140 µg and 200 µg) for 12 weeks resulted in improvements in hepatic fat fraction, alanine aminotransferase (ALT), and body weight in patients with fibrotic NASH.[20]
Data Presentation
Table 1: Preclinical Efficacy of BAR501 and FXR Agonists in NASH Models
| Compound | Receptor Target | Model | Key Findings | Reference |
| BAR501 | GPBAR1 | Diet-induced mouse model | Reverses steatosis, inflammation, and fibrosis; promotes M2 macrophage polarization. | [9] |
| Obeticholic Acid (OCA) | FXR | High-fat diet mouse model | Improves liver histology. | [13] |
| Cilofexor | FXR | Rat NASH model | Dose-dependent reduction in liver fibrosis (up to 69% reduction in Picro-Sirius red staining); 41% reduction in hepatic hydroxyproline. | [17] |
| Tropifexor | FXR | Mouse NASH model | Superior to OCA in reducing steatohepatitis and fibrosis at lower doses. | [19] |
Table 2: Clinical Efficacy of FXR Agonists in NASH
| Compound | Trial Phase | Key Findings | Reference |
| Obeticholic Acid (OCA) | Phase 3 (REGENERATE) | Significant improvement in fibrosis by at least one stage with no worsening of NASH. | [12][14] |
| Cilofexor | Phase 2 (Combination with Firsocostat) | 74% of patients had a ≥30% reduction in hepatic fat after 12 weeks. | [18] |
| Tropifexor | Phase 2 | Dose-dependent improvements in hepatic fat fraction, ALT, and body weight after 12 weeks. | [20] |
Experimental Protocols
GPBAR1 Transactivation Assay
A common method to assess GPBAR1 activation is a luciferase reporter assay.[21]
-
Cell Culture and Transfection: HEK-293T cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.
-
Compound Treatment: Transfected cells are then treated with the test compound (e.g., BAR501) at various concentrations.
-
Luciferase Activity Measurement: Following incubation, the luciferase activity is measured. An increase in luciferase activity indicates a rise in intracellular cAMP, signifying GPBAR1 activation.
-
Data Analysis: The results are typically expressed as a fold increase in luciferase activity compared to untreated cells.
FXR Transactivation Assay
FXR activation is also commonly measured using a reporter gene assay.[5][22]
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with an expression vector for human FXR and a reporter plasmid containing an FXR response element (FXRE) driving the expression of a reporter gene, such as luciferase.
-
Compound Treatment: The transfected cells are incubated with the test compound (e.g., an FXR agonist).
-
Reporter Gene Measurement: The activity of the reporter gene is quantified.
-
Data Analysis: The results are expressed as a fold induction of reporter activity over the vehicle control.
Animal Models of NASH
-
Diet-Induced Models: These models typically involve feeding rodents a diet high in fat, fructose, and/or cholesterol to induce the metabolic and histological features of NASH.[9][23][24] For example, the Gubra-Amylin NASH (GAN) diet is a high-fat diet with added fructose and cholesterol that can induce NASH in mice.[9]
-
Chemical-Induced Models: Carbon tetrachloride (CCl4) is a hepatotoxin commonly used to induce liver fibrosis and cirrhosis in rodents.[25][26][27][28] Repeated administration of CCl4 leads to chronic liver injury, inflammation, and the progressive deposition of extracellular matrix, mimicking the fibrotic process in human liver disease.
Assessment of Liver Fibrosis
Liver fibrosis in preclinical models is often quantified by:
-
Histological Staining: Picro-Sirius red staining is used to visualize collagen fibers in liver tissue sections. The stained area can be quantified using image analysis software.[22]
-
Hydroxyproline Assay: The hydroxyproline content of the liver is a biochemical marker of total collagen content and is used to quantify the extent of fibrosis.[20]
-
Gene Expression Analysis: The mRNA levels of pro-fibrotic genes, such as alpha-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1a1), are measured by quantitative real-time PCR (qRT-PCR).[9]
Signaling Pathway Diagrams
References
- 1. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. genecards.org [genecards.org]
- 8. researchgate.net [researchgate.net]
- 9. Choosing Diet Based NASH Models [jax.org]
- 10. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver fibrosis markers of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry and Pharmacology of GPBAR1 and FXR Selective Agonists, Dual Agonists, and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gubra.dk [gubra.dk]
- 19. Farnesoid X Receptor Agonist as a new treatment option for Non-Alcoholic Fatty Liver disease: A Review [ouci.dntb.gov.ua]
- 20. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gubra.dk [gubra.dk]
- 23. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 25. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 26. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
BAR501 In Vivo Therapeutic Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, with alternative treatments for non-alcoholic steatohepatitis (NASH) and cholestasis. The information is supported by experimental data from various preclinical studies.
Executive Summary
BAR501 has demonstrated significant therapeutic potential in animal models of NASH and cholestasis. Its mechanism of action, centered on the activation of GPBAR1 (also known as TGR5), offers a distinct approach to mitigating liver injury, inflammation, and fibrosis. In comparative analyses with established and emerging therapies such as Obeticholic Acid (OCA) and Ursodeoxycholic Acid (UDCA), BAR501 shows a promising profile, particularly in its ability to modulate metabolic pathways and inflammatory responses. This guide synthesizes the available in vivo data to facilitate an informed evaluation of BAR501's potential in drug development pipelines.
BAR501: Mechanism of Action
BAR501 is a selective agonist for GPBAR1, a G protein-coupled receptor activated by secondary bile acids.[1] Unlike Farnesoid X Receptor (FXR) agonists, BAR501 does not directly activate FXR.[1] Its therapeutic effects are primarily mediated through the GPBAR1 signaling cascade.
Signaling Pathway
Activation of GPBAR1 by BAR501 initiates a signaling cascade that involves the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB). This pathway plays a crucial role in modulating inflammatory responses, in part by interfering with the NF-κB signaling pathway and inhibiting the NLRP3 inflammasome.[2]
Therapeutic Effects in Non-Alcoholic Steatohepatitis (NASH)
In vivo studies using mouse models of diet-induced NASH have demonstrated the efficacy of BAR501 in reversing key pathological features of the disease.
Comparative Performance Data
| Parameter | BAR501 | Obeticholic Acid (OCA) | Vehicle/Control | Animal Model | Study Duration | Source |
| Steatosis Score | Reduced | Reduced | High | Diet-induced obese mice | 8 weeks | [3] |
| Inflammation Score | Reduced | Reduced | High | Diet-induced obese mice | 8 weeks | [3] |
| Fibrosis Score | Reduced | No significant reduction | Progressive | Diet-induced obese mice | 8 weeks | [3] |
| Body Weight | No significant change | No significant change | Increased | Diet-induced obese mice | 8 weeks | [3] |
| Liver Fat (%) | Reduced | Reduced | High | Diet-induced obese mice | 8 weeks | [3] |
| Collagen 1a1 | Reduced | Reduced | High | Diet-induced obese mice | 8 weeks | [3] |
| Galectin-3 | Reduced | Reduced | High | Diet-induced obese mice | 8 weeks | [3] |
| Hepatic Triglycerides | Reduced | Reduced | High | MS-NASH mice | 8 weeks | [4] |
| Serum ALT | Reduced | Reduced | High | MS-NASH mice | 8 weeks | [4] |
| Serum AST | Reduced | Reduced | High | MS-NASH mice | 8 weeks | [4] |
Note: The data presented are summaries from different studies and direct comparison should be made with caution due to potential variations in experimental design.
Experimental Protocol: BAR501 in a Diet-Induced NASH Mouse Model
Methodology: Male C57BL/6J mice are typically fed a diet high in trans-fat, fructose, and cholesterol for an extended period (e.g., 30 weeks) to induce NASH.[3] A baseline liver biopsy is often performed to confirm the disease state, characterized by a NAFLD Activity Score (NAS) of 5 or higher and fibrosis stage F1-F3.[3] Mice are then randomized into treatment groups. BAR501 is administered orally (e.g., by gavage) at a dose of 15 mg/kg/day for a period of 8-9 weeks.[5] The control group receives a vehicle. At the end of the treatment period, various endpoints are assessed, including liver histology (steatosis, inflammation, ballooning, fibrosis), serum biomarkers (ALT, AST), and gene expression analysis of inflammatory and fibrotic markers.[5]
Therapeutic Effects in Cholestasis
BAR501 has also been investigated in mouse models of cholestatic liver injury, where it has shown potential in reducing bile duct inflammation and liver fibrosis.
Comparative Performance Data
| Parameter | BAR501 | Ursodeoxycholic Acid (UDCA) | Vehicle/Control | Animal Model | Study Duration | Source |
| Bile Duct Inflammation | Reduced | - | Present | Abcb4-/- mice | 12-24 weeks | [6][7] |
| Liver Fibrosis | Reduced | - | Present | Abcb4-/- mice | 12-24 weeks | [6][7] |
| Gut Permeability | Reduced | - | Increased | Abcb4-/- mice | 12-24 weeks | [6] |
| Serum Bilirubin | - | Reduced | Elevated | ANIT-induced cholestasis | 10 days | [8] |
| Serum Alkaline Phosphatase | - | Reduced | Elevated | ANIT-induced cholestasis | 10 days | [8] |
| Serum ALT | - | Reduced in males | Elevated | DKO mice | 20 weeks | [9] |
Note: Direct comparative data for BAR501 and UDCA in the same cholestasis model is limited. The table presents data from different studies and models.
Experimental Protocol: BAR501 in a Cholestasis Mouse Model
Methodology: The Abcb4 knockout (Abcb4-/-) mouse model, which spontaneously develops cholestatic liver injury and fibrosis, is commonly used.[6][7] Treatment with BAR501 (e.g., 10 mg/kg/day mixed in chow) is typically initiated at a young age (e.g., 8 weeks) and continued for 12 to 24 weeks.[10] The control group is fed a standard diet. At the end of the study, liver tissue is collected for histological analysis of bile duct proliferation, inflammatory cell infiltration, and fibrosis.[7] Additionally, bile acid composition and markers of gut permeability are often assessed.[6]
Discussion and Future Directions
The in vivo data presented in this guide highlight the potential of BAR501 as a therapeutic agent for NASH and cholestasis. Its distinct mechanism of action through GPBAR1 activation offers a complementary or alternative approach to existing therapies that primarily target nuclear receptors like FXR.
In NASH models, BAR501 demonstrates comparable efficacy to the FXR agonist OCA in reducing steatosis and inflammation, with the added benefit of showing a reduction in fibrosis where OCA did not in one comparative study.[3] This anti-fibrotic effect is a critical differentiator and warrants further investigation.
In the context of cholestasis, BAR501's ability to reduce bile duct inflammation and fibrosis in the Abcb4-/- model is promising.[6][7] Further studies directly comparing BAR501 with the standard-of-care, UDCA, in relevant cholestasis models are needed to fully elucidate its comparative efficacy.
Future research should focus on elucidating the long-term safety and efficacy of BAR501, exploring potential combination therapies, and identifying patient populations that are most likely to respond to a GPBAR1-targeted therapy. The continued investigation of BAR501's role in modulating the gut-liver axis and systemic inflammation will also be crucial in defining its therapeutic niche.
References
- 1. BAR501 - Biochemicals - CAT N°: 22460 [bertin-bioreagent.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. Impaired Itching Perception in Murine Models of Cholestasis Is Supported by Dysregulation of GPBAR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition | PLOS One [journals.plos.org]
- 10. aasld.confex.com [aasld.confex.com]
BAR501: A Selective GPBAR1 Agonist Devoid of FXR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of BAR501
This guide provides a detailed comparison of BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, with other relevant compounds. The focus is on its cross-reactivity, or lack thereof, with the farnesoid X receptor (FXR). Experimental data are presented to demonstrate the selectivity of BAR501, alongside detailed protocols for the key assays used in its characterization.
Executive Summary
BAR501 is a potent and selective agonist for GPBAR1, a receptor implicated in various metabolic and inflammatory pathways. A key attribute of BAR501 for research and therapeutic development is its high selectivity for GPBAR1 over FXR, another key bile acid receptor. This selectivity is crucial as the simultaneous activation of both receptors can lead to complex and sometimes opposing physiological effects. Experimental data from cell-based transactivation assays confirm that while BAR501 effectively activates GPBAR1, it does not induce FXR activity. This positions BAR501 as a valuable tool for specifically investigating GPBAR1-mediated signaling pathways and as a potential therapeutic agent where targeted GPBAR1 activation is desired without confounding FXR-related effects.
Comparative Selectivity Profile
The following table summarizes the activity of BAR501 in comparison to other bile acid receptor modulators. The data highlights the distinct selectivity profile of BAR501.
| Compound | Primary Target(s) | GPBAR1 EC50 | FXR EC50 | Reference |
| BAR501 | Selective GPBAR1 Agonist | 1 µM | No activity | [1][2] |
| INT-777 | Selective GPBAR1 Agonist | 0.82 µM | No significant activity | [3] |
| BAR502 | Dual GPBAR1/FXR Agonist | ~0.4 µM | ~2 µM | [4][5] |
| Chenodeoxycholic acid (CDCA) | Endogenous FXR Agonist | Weak activity | Potent agonist |
Experimental Evidence of Selectivity
The selectivity of BAR501 for GPBAR1 over FXR has been demonstrated using luciferase reporter gene assays. In these experiments, cells are engineered to express the receptor of interest (either GPBAR1 or FXR) and a reporter gene (luciferase) linked to a specific response element. Activation of the receptor by a ligand leads to the production of luciferase, which can be quantified as a measure of receptor activity.
As illustrated in published findings, BAR501 induces a dose-dependent increase in luciferase activity in cells expressing GPBAR1 and a cAMP response element (CRE) reporter. Conversely, in cells expressing FXR and an FXR response element (FXRE) reporter, BAR501 fails to induce a luciferase signal, confirming its lack of agonistic activity at this receptor.
Experimental workflow for assessing BAR501 selectivity.
Signaling Pathways
GPBAR1 and FXR are both activated by bile acids but trigger distinct downstream signaling cascades. GPBAR1 is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). FXR, on the other hand, is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR) and directly regulates gene expression by binding to FXREs in the promoter regions of target genes. The signaling pathways of these two receptors can have opposing effects on certain cellular processes, such as autophagy.
GPBAR1 and FXR signaling pathways and their antagonistic effect on autophagy.
Experimental Protocols
GPBAR1 Transactivation Assay
Objective: To determine the agonist activity of BAR501 on the human GPBAR1 receptor.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Materials:
-
HEK293T cells
-
pCMV-GPBAR1 expression vector (encoding human GPBAR1)
-
pGL4.29[CRE/minP/luc2P] reporter vector (containing a cAMP Response Element driving luciferase expression)
-
pGL4.74[hRluc/TK] vector (for normalization)
-
Transfection reagent
-
BAR501 and control compounds
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with the GPBAR1 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase normalization vector.
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of BAR501 or a vehicle control.
-
Cells are incubated for an additional 18-24 hours.
-
Luciferase activity is measured using a luminometer following the manufacturer's protocol for the dual-luciferase assay.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Dose-response curves are generated to calculate the EC50 value.
FXR Transactivation Assay
Objective: To assess the potential cross-reactivity of BAR501 with the human FXR.
Cell Line: Human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
pSG5-FXR expression vector (encoding human FXR)
-
pSG5-RXR expression vector (encoding human RXRα)
-
p(hsp27)TKLUC reporter vector (containing an FXR Response Element)
-
pCMV-β-galactosidase vector (for normalization)
-
Transfection reagent
-
BAR501 and positive control (e.g., CDCA)
-
Luciferase and β-galactosidase assay reagents
Procedure:
-
HepG2 cells are seeded in 96-well plates.
-
Cells are co-transfected with the FXR and RXR expression vectors, the FXRE-luciferase reporter vector, and the β-galactosidase normalization vector.
-
24 hours post-transfection, the medium is replaced with fresh medium containing BAR501, a positive control (CDCA), or a vehicle control.
-
Cells are incubated for an additional 24 hours.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured.
-
Luciferase activity is normalized to β-galactosidase activity.
-
The activity of BAR501 is compared to that of the vehicle and the positive control to determine if it activates FXR.
Conclusion
The available experimental data consistently demonstrate that BAR501 is a selective agonist of GPBAR1 with no significant cross-reactivity with FXR. This high degree of selectivity makes BAR501 an invaluable chemical probe for elucidating the specific physiological and pathophysiological roles of GPBAR1. For drug development professionals, the lack of FXR agonism is a significant advantage, as it minimizes the potential for complex off-target effects and allows for a more targeted therapeutic approach. Researchers can confidently use BAR501 to investigate GPBAR1-mediated pathways without the confounding influence of FXR activation.
References
A Comparative Guide to BAR501 and INT-777 in Activating GPBAR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic agonists, BAR501 and INT-777, in their activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This receptor is a key therapeutic target for metabolic and inflammatory diseases. The following sections present a comprehensive analysis of their signaling profiles, supported by experimental data and detailed methodologies.
Introduction to GPBAR1 Agonists
GPBAR1 is a cell surface receptor activated by bile acids, leading to the stimulation of intracellular signaling pathways that regulate various physiological processes, including glucose homeostasis, energy expenditure, and inflammation. BAR501 and INT-777 are two well-characterized synthetic agonists that selectively target GPBAR1, offering potential therapeutic benefits. This guide aims to objectively compare their performance in activating GPBAR1 signaling.
Quantitative Comparison of Agonist Performance
The following tables summarize the available quantitative data on the potency and efficacy of BAR501 and INT-777 in activating GPBAR1. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Agonist | Assay Type | Cell Line | Potency (EC50) | Efficacy | Citation |
| BAR501 | GPBAR1 Transactivation | HEK293 | 1 µM | - | [1][2] |
| INT-777 | cAMP Production | NCI-H716 | 0.82 µM | - | [3] |
Table 1: Potency of BAR501 and INT-777 in GPBAR1 Activation. This table presents the half-maximal effective concentration (EC50) values for BAR501 and INT-777 from different in vitro assays.
| Agonist | Downstream Effect | Cell/Animal Model | Observations | Citation |
| BAR501 | GLP-1 mRNA Expression | GLUTAg cells | 2.5-fold increase with 10 µM BAR501 | [2] |
| Macrophage Polarization | Murine Macrophages | Promotes shift from M1 to M2 phenotype | [4] | |
| INT-777 | ATP Production | NCI-H716 cells | Increased in a cAMP-dependent manner with 3 µM INT-777 | [3] |
| Biased Agonism | - | Preference for Gs signaling over β-arrestin recruitment | [5] |
Table 2: Downstream Cellular Effects of BAR501 and INT-777. This table highlights some of the key downstream biological responses initiated by the activation of GPBAR1 by each agonist.
GPBAR1 Signaling Pathways
Activation of GPBAR1 by agonists like BAR501 and INT-777 primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can then activate Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC). These pathways can subsequently lead to the phosphorylation of the cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK), modulating gene expression and cellular function. Additionally, GPBAR1 can signal through β-arrestin pathways, which can also influence ERK activation and receptor internalization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis and molecular mechanism of biased GPBAR signaling in regulating NSCLC cell growth via YAP activity - PMC [pmc.ncbi.nlm.nih.gov]
BAR501: A Selective GPBAR1 Agonist with a Favorable Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of BAR501's selectivity against other cellular receptors, supported by experimental data and protocols.
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Its high selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic potential. This guide delves into the specifics of BAR501's selectivity, offering a clear comparison with its activity at other receptors, most notably the farnesoid X receptor (FXR).
Selectivity Profile of BAR501
Experimental data consistently demonstrates that BAR501 is a selective agonist for GPBAR1, with an effective concentration (EC50) of 1 µM for its activation.[1] Crucially, BAR501 is reported to be devoid of agonistic activity towards the farnesoid X receptor (FXR), a nuclear receptor also activated by bile acids.[1] This selectivity is a significant advantage, as the distinct signaling pathways of GPBAR1 and FXR can lead to different physiological outcomes.
While comprehensive screening data against a wide panel of receptors is not publicly available, a study on novel dual GPBAR1 agonists/RORγt inverse agonists, which used BAR501 as a reference compound, reported that their lead compounds had no off-target activity on FXR, Liver X Receptor alpha (LXRα), and LXR beta (LXRβ).[2] This suggests that BAR501 is also likely to be selective against these nuclear receptors.
For a direct comparison, another well-characterized selective GPBAR1 agonist, INT-777, exhibits an EC50 of 0.82 µM for GPBAR1.[3]
Table 1: BAR501 Selectivity Profile
| Receptor | BAR501 Activity | EC50 / % Activation | Reference Compound (Activity) |
| GPBAR1 (TGR5) | Agonist | 1 µM | INT-777 (EC50 = 0.82 µM) |
| FXR | No Agonistic Activity | - | - |
| LXRα | Likely No Activity | Not Reported | - |
| LXRβ | Likely No Activity | Not Reported | - |
Experimental Protocols
The selectivity of BAR501 has been determined through rigorous in vitro assays. Below are the detailed methodologies for the key experiments cited.
GPBAR1 Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the GPBAR1 signaling pathway.
Objective: To measure the dose-dependent activation of GPBAR1 by BAR501.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Methodology:
-
Transfection: HEK293T cells are co-transfected with two plasmids:
-
A plasmid encoding the human GPBAR1 receptor.
-
A reporter plasmid containing a cAMP Response Element (CRE) linked to a luciferase gene.
-
-
Cell Culture: Transfected cells are seeded in multi-well plates and cultured for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment: Cells are then treated with varying concentrations of BAR501 or a control compound (e.g., vehicle or a known GPBAR1 agonist) for a specified incubation period (typically 6-24 hours).
-
Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn reflects the level of GPBAR1 activation.
-
Data Analysis: The luminescence data is normalized to a control (e.g., Renilla luciferase for transfection efficiency) and plotted against the compound concentration to determine the EC50 value.
FXR Transactivation Assay (Luciferase Reporter Assay)
This assay is performed to assess the off-target activity of BAR501 on the FXR.
Objective: To determine if BAR501 activates the FXR signaling pathway.
Cell Line: Human hepatoma cell line, such as HepG2.
Methodology:
-
Transfection: HepG2 cells are co-transfected with:
-
A plasmid encoding the human FXR.
-
A reporter plasmid containing an FXR Response Element (FXRE) driving the expression of the luciferase gene.
-
-
Cell Culture: Transfected cells are cultured in multi-well plates for 24 hours.
-
Compound Treatment: Cells are treated with BAR501, a known FXR agonist (positive control, e.g., GW4064), or a vehicle control.
-
Cell Lysis and Luminometry: The procedure is similar to the GPBAR1 transactivation assay, where cell lysis is followed by the measurement of luciferase activity.
-
Data Analysis: The luminescence readings are analyzed to determine if BAR501 treatment leads to a significant increase in luciferase expression compared to the vehicle control. A lack of increase indicates no agonistic activity at the FXR.
cAMP Measurement Assay
This assay directly measures the downstream second messenger of GPBAR1 activation.
Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) upon GPBAR1 activation by BAR501.
Methodology:
-
Cell Culture: Cells expressing GPBAR1 (e.g., CHO-K1 or HEK293 cells) are seeded in multi-well plates.
-
Compound Stimulation: Cells are treated with different concentrations of BAR501 for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of cAMP produced is plotted against the BAR501 concentration to generate a dose-response curve and determine the EC50.
BAR501 Signaling Pathway
Activation of GPBAR1 by BAR501 initiates a well-defined signaling cascade within the cell. The following diagram illustrates this pathway.
Caption: BAR501 activates GPBAR1, leading to downstream signaling.
This selective activation of the GPBAR1 pathway, without cross-reactivity with FXR and likely other nuclear receptors, underscores the potential of BAR501 as a targeted therapeutic agent for a variety of metabolic and inflammatory diseases. The detailed experimental protocols provided here offer a foundation for researchers to independently verify and build upon these findings.
References
Safety Operating Guide
Safe Handling and Disposal of (3α,5β,6β,7α)-BAR501: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the potent and selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, (3α,5β,6β,7α)-BAR501, with a focus on its proper disposal procedures.
This compound is a valuable tool in research, particularly in studies related to metabolic diseases, inflammation, and cardiovascular conditions. Adherence to strict safety protocols is crucial to mitigate any potential risks associated with its handling and disposal.
Immediate Safety and Handling Precautions
When working with this compound, standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the compound in powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Proper Disposal Procedures for this compound
The primary guideline for the disposal of this compound and its containers is to adhere to local, state, and federal regulations.[1] Chemical waste disposal regulations can vary significantly between jurisdictions, and it is the responsibility of the user to be aware of and compliant with the specific requirements applicable to their location.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory body to understand the specific requirements for chemical waste disposal.
-
Waste Collection:
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container. Do not mix with other waste materials unless explicitly permitted by your local regulations.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. The container must be clearly labeled with the contents and concentration.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste in accordance with institutional guidelines.
-
-
Spill Management: In the event of a spill, the area should be cordoned off and the spill should be carefully cleaned up by trained personnel wearing appropriate PPE.
-
For liquid spills, absorb the solution with a non-reactive absorbent material such as diatomite or universal binders.[1]
-
The contaminated absorbent material should then be collected in a sealed container for disposal as chemical waste.
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
-
Container Disposal: Empty containers that previously held this compound should be managed as chemical waste unless thoroughly decontaminated. Triple rinsing the container with a suitable solvent can decontaminate it, but the rinsate must be collected and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the in-vitro and in-vivo applications of this compound.
| Parameter | Value | Context | Source |
| EC₅₀ | 1 µM | GPBAR1 transactivation in HEK293 cells | MedchemExpress |
| In-vitro Concentration | 10 µM | Increase GLP-1 mRNA expression in GLUTAg cells | MedchemExpress |
| In-vivo Dosage (Rats) | 15 mg/kg/day | Reduction of basal portal pressure | MedchemExpress |
| In-vivo Dosage (Mice) | 15 mg/kg/day | Reduction of portal pressure and AST plasma levels | MedchemExpress |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Long-term stability | MedchemExpress |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | Long-term stability | MedchemExpress |
Experimental Protocols
In-Vitro GPBAR1 Transactivation Assay
This protocol describes a common method to assess the agonistic activity of this compound on the GPBAR1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media and conditions.
-
Transfection: Cells are transiently co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.
-
Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., in the range of 0.1 to 100 µM) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. The activity is often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated, representing the concentration of this compound that elicits a half-maximal response.
In-Vivo Study of Portal Hypertension in a Rat Model
This protocol outlines a typical in-vivo experiment to evaluate the effect of this compound on portal hypertension.
Methodology:
-
Animal Model: A rat model of portal hypertension is established, often through methods like bile duct ligation or carbon tetrachloride (CCl₄) administration.
-
Treatment Group: A cohort of these rats is treated with this compound, typically administered daily via oral gavage at a dosage such as 15 mg/kg. A control group receives a vehicle.
-
Treatment Duration: The treatment is carried out for a predefined period, for example, 6 days or longer, depending on the study's objectives.
-
Hemodynamic Measurements: At the end of the treatment period, the rats are anesthetized, and portal pressure is measured directly using a pressure transducer catheter inserted into the portal vein.
-
Biochemical Analysis: Blood samples are collected to measure relevant biomarkers such as liver enzymes (AST, ALT) to assess liver injury.
-
Tissue Analysis: Liver tissue may be harvested for histological examination or molecular analysis to investigate the mechanisms of action.
-
Data Analysis: Statistical analysis is performed to compare the measured parameters between the treatment and control groups to determine the efficacy of this compound.
Visualizations
Signaling Pathway of this compound via GPBAR1
Caption: Signaling cascade initiated by the binding of this compound to the GPBAR1 receptor.
Experimental Workflow for In-Vitro GPBAR1 Agonist Screening
References
Personal protective equipment for handling (3α,5β,6β,7α)-BAR501
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (3α,5β,6β,7α)-BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure.
Immediate Safety and Handling Precautions
This compound, with the formal name (3α,5β,6β,7α)-6-ethyl-cholane-3,7,24-triol, is a crystalline solid.[1] While specific hazard information is detailed in the Safety Data Sheet (SDS), which should be consulted prior to use, general safe handling practices for chemical compounds of this nature are mandatory.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling BAR501.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects against accidental splashes of solutions containing BAR501. |
| Face Shield | Worn in conjunction with goggles. | Provides a secondary layer of protection for the entire face from splashes or aerosols. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material as specified in the SDS. | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid powder outside of a ventilated enclosure. | Minimizes inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Engineering Controls:
| Control | Specification | Rationale |
| Ventilation | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood. |
| Safety Equipment | Eyewash Station | Located within the immediate work area. |
| Safety Shower | Located within the immediate work area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling BAR501 from receipt to preparation of solutions.
Caption: Standard Operating Procedure for Handling BAR501.
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Work in a Ventilated Area: All procedures involving the solid form of BAR501 must be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Weighing the Compound: Use an analytical balance within the fume hood. Use a tared weigh boat or paper to accurately measure the desired amount of BAR501.
-
Transfer: Carefully transfer the weighed solid to a suitable container for dissolution using a clean spatula.
-
Solubilization: Add the desired solvent to the container with the solid BAR501. BAR501 is soluble in DMF (20 mg/ml), Ethanol (2 mg/ml), and to a lesser extent in a mixture of Ethanol:PBS (pH 7.2) (1:2) (500 µg/ml) and DMSO (100µg/ml).[1][2]
-
Mixing: Securely cap the container and mix by vortexing or sonication until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: After handling, decontaminate the work surface, balance, and any equipment used with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including weigh boats, pipette tips, and empty vials, in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal of BAR501 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
| Waste Type | Container | Disposal Procedure |
| Solid BAR501 | Labeled, sealed container for solid chemical waste. | Collect all unused solid BAR501 in this container. |
| Contaminated Labware | Labeled container for solid chemical waste. | Includes weigh boats, pipette tips, gloves, etc. |
| Solutions of BAR501 | Labeled, sealed container for liquid chemical waste. | Do not dispose of down the drain. |
Disposal Workflow:
Caption: Chemical Waste Disposal Workflow for BAR501.
-
Segregation: At the point of generation, separate solid and liquid waste containing BAR501 into their respective, clearly labeled waste containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Pickup: When waste containers are full, arrange for their collection by your institution's environmental health and safety (EHS) department for proper disposal according to local and federal regulations.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory. Always consult your institution's specific safety guidelines and the manufacturer's SDS for the most comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
